4-Methoxycyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKILSRYNRQGRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347396 | |
| Record name | 4-Methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-12-8 | |
| Record name | 4-Methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxycyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details the properties of its cis and trans isomers, provides experimental protocols for its synthesis and purification, and visualizes its role in relevant biological pathways.
Core Chemical Properties
This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a derivative of cyclohexane containing both a carboxylic acid and a methoxy group.[1] These functional groups confer upon it the properties of both a carboxylic acid and an ether, making it a versatile intermediate in organic synthesis. The compound exists as two stereoisomers, cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid, which can exhibit different physical properties and biological activities.
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic properties of the cis and trans isomers of this compound and their mixture.
Table 1: Physical Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer | Mixture of Isomers |
| CAS Number | 73873-59-3 | 73873-61-7 | 95233-12-8 |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |
| Melting Point | 54.8-55.8 °C | Not available | 55.5-58.5 °C |
| Boiling Point | 266.6±33.0 °C (Predicted) | Not available | 150-165 °C (25 Torr) |
| Density | 1.09±0.1 g/cm³ (Predicted) | Not available | 1.09±0.1 g/cm³ (Predicted) |
| pKa | 4.81±0.25 (Predicted) | Not available | 4.68±0.10 (Predicted) |
| Refractive Index (n20/D) | Not available | Not available | 1.4687 (lit.) |
Table 2: Spectroscopic Data of this compound Isomers
| Spectroscopy | cis-Isomer | trans-Isomer |
| ¹H NMR | Data not explicitly found. | Referenced in PubChem CID 736153 |
| ¹³C NMR | Data not explicitly found. | Data not explicitly found, but available for related esters.[2][3] |
| IR Spectroscopy | Data not explicitly found. | Referenced in PubChem CID 736153 |
| Mass Spectrometry | Data not explicitly found. | GC-MS data referenced in PubChem CID 736153 |
Experimental Protocols
Detailed experimental procedures for the synthesis and separation of cis- and trans-4-methoxycyclohexanecarboxylic acid are crucial for researchers. The following protocols are based on established chemical transformations and separation techniques for similar cyclohexane derivatives.
Synthesis of this compound
A common route to this compound involves the reduction of 4-oxocyclohexanecarboxylic acid followed by methylation of the resulting hydroxyl group.
Step 1: Reduction of Methyl 4-oxocyclohexanecarboxylate
A plausible synthetic approach starts with the esterification of 4-oxocyclohexanecarboxylic acid, followed by reduction of the ketone.
-
Materials: 4-oxocyclohexanecarboxylic acid, Methanol, Sulfuric acid, Sodium borohydride, Dichloromethane, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
Esterification: Reflux a solution of 4-oxocyclohexanecarboxylic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 4-oxocyclohexanecarboxylate.
-
Reduction: Dissolve methyl 4-oxocyclohexanecarboxylate in a mixture of methanol and dichloromethane. Cool the solution to 0 °C and add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 4-hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.
-
Step 2: Methylation of Methyl 4-hydroxycyclohexanecarboxylate
The hydroxyl group is then converted to a methoxy group.
-
Materials: Methyl 4-hydroxycyclohexanecarboxylate, Sodium hydride, Methyl iodide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Alkoxide formation: To a suspension of sodium hydride in anhydrous THF, add a solution of methyl 4-hydroxycyclohexanecarboxylate in THF dropwise at 0 °C under an inert atmosphere.
-
Methylation: After the evolution of hydrogen ceases, add methyl iodide and stir the mixture at room temperature overnight.
-
Work-up: Carefully quench the reaction with water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield methyl 4-methoxycyclohexanecarboxylate.
-
Step 3: Hydrolysis of Methyl 4-methoxycyclohexanecarboxylate
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Methyl 4-methoxycyclohexanecarboxylate, Lithium hydroxide or Sodium hydroxide, THF/Water mixture, Hydrochloric acid.
-
Procedure:
-
Saponification: Dissolve the methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete.
-
Acidification and Extraction: Acidify the reaction mixture to pH ~2 with hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.
-
Separation of cis and trans Isomers
The separation of the cis and trans isomers can be challenging due to their similar physical properties.[4] Techniques such as fractional crystallization or preparative chromatography are often employed.
-
Fractional Crystallization: This method relies on the differential solubility of the two isomers in a particular solvent system. The mixture is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration. Multiple recrystallizations may be necessary to achieve high purity.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers.[4] A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) can be effective. The separation conditions, including the column type, mobile phase composition, and flow rate, need to be optimized for baseline separation.
Visualizations
Synthetic Workflow
The general workflow for the synthesis and separation of this compound isomers is depicted below.
References
Elucidation of the Structural Isomers of 4-Methoxycyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxycyclohexanecarboxylic acid, a molecule with significant potential in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for the individual cis and trans isomers, this document leverages data from structurally analogous compounds, namely cis/trans-4-hydroxycyclohexanecarboxylic acid and cis/trans-4-methylcyclohexanecarboxylic acid, to present a detailed methodology for characterization. This guide outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and differentiation of the cis and trans stereoisomers of this compound.
Introduction
This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a substituted cycloalkane derivative that exists as two primary stereoisomers: cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid. The spatial arrangement of the methoxy and carboxylic acid functional groups on the cyclohexane ring dictates the molecule's three-dimensional shape, polarity, and ultimately its biological activity and material properties. As with many substituted cyclohexanes, the conformational preference of the chair form for each isomer plays a critical role in its reactivity and interactions with biological targets. The elucidation of the specific stereochemistry is therefore a critical step in any research or development endeavor involving this compound.
This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural characterization of these isomers.
Spectroscopic Data Analysis
The differentiation of the cis and trans isomers of this compound relies on subtle but significant differences in their spectroscopic signatures. The following tables summarize the expected and representative spectroscopic data for each isomer, compiled from foundational principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers due to the sensitivity of chemical shifts and coupling constants to the stereochemical environment of the protons and carbons.
Table 1: Representative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Assignment | cis-4-Methoxycyclohexanecarboxylic acid (Predicted) | trans-4-Methoxycyclohexanecarboxylic acid (Predicted) | Rationale for Differentiation |
| -COOH | ~12.0 ppm (s, 1H) | ~12.0 ppm (s, 1H) | The acidic proton signal is typically a broad singlet and not highly diagnostic for stereoisomer differentiation. |
| -OCH₃ | ~3.35 ppm (s, 3H) | ~3.30 ppm (s, 3H) | Minor chemical shift differences may be observed due to the different magnetic environments. |
| H1 (CH-COOH) | ~2.5 ppm (tt, 1H) | ~2.2 ppm (tt, 1H) | The axial/equatorial position of this proton significantly impacts its chemical shift. In the more stable chair conformation of the trans isomer, this proton is axial and shielded, appearing more upfield. |
| H4 (CH-OCH₃) | ~3.8 ppm (m, 1H) | ~3.3 ppm (m, 1H) | Similar to H1, the axial/equatorial position of this proton in the dominant conformer leads to a significant chemical shift difference. |
| Cyclohexyl H | 1.2 - 2.2 ppm (m, 8H) | 1.0 - 2.1 ppm (m, 8H) | The pattern of the cyclohexane protons will be complex and overlapping, but the overall pattern and width of the multiplet region can differ between isomers. |
Table 2: Representative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Assignment | cis-4-Methoxycyclohexanecarboxylic acid (Predicted) | trans-4-Methoxycyclohexanecarboxylic acid (Predicted) | Rationale for Differentiation |
| -COOH | ~182 ppm | ~179 ppm | The steric environment around the carbonyl carbon can influence its chemical shift. |
| -OCH₃ | ~56 ppm | ~55 ppm | Minimal difference expected. |
| C1 (CH-COOH) | ~43 ppm | ~41 ppm | The stereochemistry at C1 affects its electronic environment and thus its chemical shift. |
| C4 (CH-OCH₃) | ~75 ppm | ~78 ppm | The carbon bearing the methoxy group will show a noticeable difference in chemical shift between the two isomers. |
| Cyclohexyl C | ~30-35 ppm | ~28-34 ppm | The chemical shifts of the other cyclohexane carbons will also differ due to the different steric interactions in the cis and trans configurations. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional groups but is less definitive for distinguishing between the cis and trans isomers. However, subtle differences in the fingerprint region may be observable.
Table 3: Representative IR Spectroscopic Data (KBr Pellet)
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C-H (sp³) | 2850-2960 | Medium to strong, sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-O (Ether) | 1080-1150 | Strong |
| C-O (Carboxylic Acid) | 1210-1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. Both isomers are expected to have the same molecular ion peak. Differences in the relative abundances of fragment ions may be observed due to the different stereochemistry influencing the stability of the fragment ions.
Table 4: Representative Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Expected Relative Abundance |
| 158 | [M]⁺ | Moderate |
| 143 | [M - CH₃]⁺ | Low |
| 127 | [M - OCH₃]⁺ | Moderate |
| 113 | [M - COOH]⁺ | Moderate |
| 99 | [M - COOH - CH₃]⁺ | High |
| 71 | [C₄H₇O]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
Experimental Protocols
The following are detailed protocols for the synthesis and spectroscopic analysis of this compound isomers. These are based on established methods for analogous compounds.
Synthesis and Isomer Separation
The synthesis of a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid can be achieved via the reduction of p-methoxybenzoic acid, followed by separation of the isomers.
Protocol 3.1.1: Synthesis of cis and trans-4-Methoxycyclohexanecarboxylic Acid Mixture
-
Hydrogenation: In a high-pressure hydrogenation vessel, dissolve p-methoxybenzoic acid in a suitable solvent such as methanol or acetic acid.
-
Add a hydrogenation catalyst, such as Rhodium on alumina or Ruthenium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-120 °C.
-
Maintain the reaction under stirring for 12-24 hours, or until hydrogen uptake ceases.
-
After cooling and venting the vessel, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid.
Protocol 3.1.2: Separation of cis and trans Isomers
-
Fractional Crystallization: The separation of the cis and trans isomers can often be achieved by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water). The trans isomer, being more symmetrical, is typically less soluble and will crystallize out first.
-
Column Chromatography: Alternatively, the isomers can be separated by silica gel column chromatography. The carboxylic acids should first be converted to their methyl esters to improve their mobility on the column.
-
Esterification: Dissolve the crude acid mixture in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours. After cooling, neutralize the acid and extract the methyl esters with a suitable organic solvent.
-
Chromatography: Elute the methyl esters from a silica gel column using a gradient of ethyl acetate in hexanes. The two isomers should separate, with the less polar isomer eluting first.
-
Hydrolysis: The separated esters can then be hydrolyzed back to the carboxylic acids by treatment with aqueous base followed by acidification.
-
Spectroscopic Analysis Protocols
Protocol 3.2.1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 45° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to a few thousand).
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 3.2.2: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3.2.3: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The carboxylic acid should be derivatized (e.g., as a methyl ester) to increase its volatility. For less volatile samples, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
-
Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation and provide structural information. For softer ionization, ESI or APCI can be used.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and major fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the characteristic fragment ions.
Visualization of Workflow
The following diagram illustrates the general workflow for the structure elucidation of the isomers of this compound.
Caption: Workflow for the synthesis, separation, and structural elucidation of this compound isomers.
Conclusion
The structural elucidation of cis- and trans-4-methoxycyclohexanecarboxylic acid is a critical step for their application in research and development. While direct, comprehensive spectroscopic data for the individual isomers is not widely published, a combination of NMR, IR, and Mass Spectrometry, guided by data from analogous compounds, provides a robust framework for their unambiguous identification. The experimental protocols outlined in this guide offer a clear path for the synthesis, separation, and characterization of these important molecules, enabling further exploration of their chemical and biological properties. Researchers are encouraged to perform these analyses on their purified samples to confirm the specific stereochemistry of the material being used.
An In-depth Technical Guide to 4-Methoxycyclohexanecarboxylic Acid (CAS Number: 95233-12-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycyclohexanecarboxylic acid, with the CAS number 95233-12-8, is a pivotal carboxylic acid derivative that has garnered significant interest in the field of medicinal chemistry. Its structural motif is a key building block in the synthesis of various pharmacologically active compounds, most notably as a reagent in the discovery of selective muscarinic M1 receptor agonists.[1][2] These agonists are promising therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its role in drug development, and its interaction with the muscarinic M1 receptor signaling pathway.
Chemical and Physical Properties
This compound is a saturated carbocyclic compound existing as a mixture of cis and trans isomers. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 95233-12-8 | [3] |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Melting Point | 55.5-58.5 °C | |
| Boiling Point | 150-165 °C (at 25 Torr) | |
| Refractive Index (n20/D) | 1.4687 (lit.) | |
| Form | Solid or liquid | |
| Storage Temperature | -20°C | [1] |
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxybenzoic acid (p-anisic acid). This reaction involves the reduction of the aromatic ring to a cyclohexane ring.
Experimental Protocol: Hydrogenation of 4-Methoxybenzoic Acid
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Ruthenium on carbon (Ru/C) catalyst (5%)
-
Solvent: 1:1 mixture of 1,4-dioxane and water[4]
-
Hydrogen gas (H₂)
-
High-pressure autoclave
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a high-pressure autoclave, a solution of 4-methoxybenzoic acid in a 1:1 mixture of 1,4-dioxane and water is prepared.
-
A catalytic amount of 5% ruthenium on carbon (Ru/C) is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas to remove any residual air, followed by pressurizing with hydrogen gas to 6.89 MPa.[4]
-
The reaction mixture is heated to approximately 120°C and stirred vigorously to ensure efficient mixing and contact with the catalyst.[5]
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the autoclave is cooled to room temperature and the excess hydrogen gas is carefully vented.
-
The reaction mixture is filtered to remove the Ru/C catalyst. The filter cake should be washed with the solvent mixture to ensure complete recovery of the product.
-
The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid, can be further purified by recrystallization or column chromatography if necessary.
Workflow Diagram for the Synthesis of this compound:
Application in Drug Development: Synthesis of Muscarinic M1 Receptor Agonists
This compound serves as a crucial intermediate in the synthesis of selective muscarinic M1 receptor agonists. These agonists are of significant interest for the treatment of cognitive deficits associated with Alzheimer's disease. The carboxylic acid moiety of the molecule allows for the formation of amide bonds with various amine-containing scaffolds, a common strategy in drug design.
Experimental Protocol: Amide Coupling Reaction
Materials:
-
cis- or trans-4-Methoxycyclohexanecarboxylic acid
-
Amine-containing scaffold (e.g., a substituted piperidine or other heterocyclic amine)
-
Coupling reagent (e.g., HATU, HOBt/EDC)[6]
-
Non-nucleophilic base (e.g., DIPEA)[6]
-
Anhydrous aprotic solvent (e.g., DMF, DCM)[6]
-
Standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound in an anhydrous aprotic solvent under an inert atmosphere, the coupling reagent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA) are added. The mixture is stirred at room temperature for a short period to pre-activate the carboxylic acid.
-
The amine-containing scaffold (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude amide product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the desired muscarinic M1 receptor agonist.
Role in Muscarinic M1 Receptor Signaling
Muscarinic M1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system. Their activation is crucial for cognitive processes like learning and memory. Agonists derived from this compound can selectively activate these receptors, initiating a downstream signaling cascade.
The M1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). PKC, in turn, can phosphorylate various downstream targets, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a role in neuronal plasticity and survival.
Signaling Pathway of the Muscarinic M1 Receptor:
Spectroscopic Data
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
-COOH: A broad singlet typically downfield, >10 ppm.
-
-OCH₃: A sharp singlet around 3.3-3.4 ppm.
-
-CH-O-: A multiplet around 3.2-3.8 ppm, with the chemical shift and multiplicity differing for the cis and trans isomers.
-
-CH-COOH: A multiplet around 2.2-2.6 ppm, with the chemical shift and multiplicity differing for the cis and trans isomers.
-
Cyclohexane -CH₂-: A series of complex multiplets between 1.2 and 2.2 ppm.
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
-COOH: Around 175-180 ppm.
-
-CH-O-: Around 75-80 ppm.
-
-OCH₃: Around 55-60 ppm.
-
-CH-COOH: Around 40-45 ppm.
-
Cyclohexane -CH₂-: Multiple signals between 20 and 40 ppm.
Safety and Handling
This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly in the development of muscarinic M1 receptor agonists for neurodegenerative diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Solid state synthesis of Ru–MC with highly dispersed semi-embedded ruthenium nanoparticles in a porous carbon framework for benzoic acid hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. growingscience.com [growingscience.com]
An In-depth Technical Guide to trans-4-Methoxycyclohexanecarboxylic Acid: Structure, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-Methoxycyclohexanecarboxylic acid is a substituted cycloalkane derivative with potential applications in medicinal chemistry and materials science. Its rigid, saturated carbocyclic scaffold provides a three-dimensional architecture that is increasingly utilized in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and a plausible synthetic route for trans-4-Methoxycyclohexanecarboxylic acid. While experimental data for this specific molecule is limited, this document compiles information from closely related analogs to offer valuable insights for researchers. It also outlines generalized experimental workflows for its synthesis and biological evaluation, making it a practical resource for professionals in drug development.
Chemical Structure and Physicochemical Properties
The structure of trans-4-Methoxycyclohexanecarboxylic acid consists of a cyclohexane ring with a carboxylic acid and a methoxy group attached to carbons 1 and 4, respectively. The "trans" configuration indicates that these two substituents are on opposite sides of the ring, leading to a diequatorial conformation as the most stable chair form.
Table 1: Physicochemical Properties of trans-4-Methoxycyclohexanecarboxylic Acid and Related Analogs
| Property | trans-4-Methoxycyclohexanecarboxylic Acid (Predicted) | trans-4-Methylcyclohexanecarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₂ | C₈H₁₂O₄ |
| Molecular Weight | 158.19 g/mol | 142.20 g/mol | 172.18 g/mol |
| Melting Point | Not available | 109-111 °C | >300 °C |
| Boiling Point | Not available | 134-136 °C at 15 mmHg | Not available |
| CAS Number | 73873-61-7 | 13064-83-0 | 619-82-9 |
| Form | Not available | Solid | Solid |
Note: Some data for the title compound is based on computational predictions due to the limited availability of experimental results.
Synthesis and Characterization
A likely synthetic route to trans-4-Methoxycyclohexanecarboxylic acid would involve the reduction of a readily available aromatic precursor, followed by functional group manipulation. A plausible pathway starts from p-hydroxybenzoic acid.
An In-depth Technical Guide to the Synthesis Precursors of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 4-methoxycyclohexanecarboxylic acid, a valuable building block in pharmaceutical and materials science. The document details key experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for enhanced clarity.
Introduction
This compound is a substituted cycloalkane carboxylic acid with applications as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its stereochemistry (cis- or trans- isomers) can significantly influence the properties of the final products, making stereoselective synthesis a key consideration. This guide explores the most common and effective synthetic routes starting from commercially available precursors.
Primary Synthesis Routes and Precursors
Three principal synthetic pathways have been identified for the preparation of this compound:
-
Route 1: Catalytic Hydrogenation of p-Anisic Acid. This is a direct and widely used method involving the reduction of the aromatic ring of p-anisic acid (4-methoxybenzoic acid).
-
Route 2: Oxidation of 4-Methoxycyclohexanol. This two-step approach begins with the synthesis of 4-methoxycyclohexanol from 4-methoxyphenol, followed by its oxidation to the target carboxylic acid.
-
Route 3: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate Derivatives. This pathway involves the selective hydrolysis of a corresponding diester precursor.
The following sections provide detailed experimental protocols and comparative data for these routes.
Experimental Protocols
Route 1: Catalytic Hydrogenation of p-Anisic Acid
This method involves the reduction of the benzene ring of p-anisic acid using a heterogeneous catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. Ruthenium-based catalysts are often employed for the hydrogenation of aromatic carboxylic acids.
Experimental Protocol:
A solution of p-aminobenzoic acid (10.0 g, 0.07 mol) in 100.0 mL of 10% aqueous NaOH is mixed with 2.50 g of 5% Ru/C in an autoclave. The mixture is stirred at 100°C under a hydrogen pressure of 15 bar. The reaction is monitored until completion (e.g., by TLC, monitoring for the disappearance of the starting material). Upon completion, the catalyst is filtered off, and the aqueous solution is acidified to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization.[1]
Route 2: Oxidation of 4-Methoxycyclohexanol
This route provides an alternative to high-pressure hydrogenation. It involves two main steps: the synthesis of the precursor 4-methoxycyclohexanol and its subsequent oxidation.
Step 2a: Synthesis of 4-Methoxycyclohexanol from 4-Methoxyphenol
4-Methoxyphenol can be hydrogenated to 4-methoxycyclohexanol.
Step 2b: Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone
4-methoxycyclohexanol is oxidized to the corresponding ketone, 4-methoxycyclohexanone. A common method involves using hydrogen peroxide as an oxidant and a catalyst.
Experimental Protocol:
4-methoxycyclohexanol is used as the raw material with hydrogen peroxide as the oxidant. A molecular sieve-supported phosphotungstic acid is employed as a catalyst in a continuous catalytic oxidation process using a tubular reactor to obtain a 4-methoxycyclohexanone reaction solution. The target 4-methoxycyclohexanone is then obtained through solvent extraction and desolvation.[2]
Step 2c: Oxidation of 4-Methoxycyclohexanone to this compound
The final step involves the oxidation of the intermediate ketone to the desired carboxylic acid. While specific protocols for this exact transformation are less common in readily available literature, standard oxidation methods for cyclic ketones, such as treatment with strong oxidizing agents like potassium permanganate or nitric acid under controlled conditions, can be adapted.
Route 3: From Dimethyl 1,4-Cyclohexanedicarboxylate
This route offers a pathway from a different class of starting materials.
Experimental Protocol:
To a stirred solution of dimethyl 1,4-cyclohexanedicarboxylate (20 g) in methanol (50 ml), a solution of potassium hydroxide (7.3 g) in methanol (75 ml) is added. The reaction mixture is refluxed for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ether and water. The aqueous layer is acidified with dilute hydrochloric acid and extracted with ether. The ether extracts are washed with brine and dried. Evaporation of the solvent yields the crude product, which can be purified by recrystallization from ethyl acetate.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthetic routes.
| Precursor | Reagents and Conditions | Product | Yield | Purity | Reference |
| p-Aminobenzoic Acid | 5% Ru/C, 10% NaOH, 15 bar H₂, 100°C | 4-Aminocyclohexanecarboxylic acid | High conversion | Good | [1] |
| 4-Methoxycyclohexanol | H₂O₂, molecular sieve supported phosphotungstic acid | 4-Methoxycyclohexanone | Yields for this specific reaction are reported to be in the range of 50-90% | >98% | [2] |
| Dimethyl 1,4-cyclohexanedicarboxylate | KOH, Methanol, Reflux | 4-Methoxycarbonylcyclohexanecarboxylic acid | 6.2 g from 20 g starting material | Not specified | [3] |
Visualization of Workflows
Synthesis Workflow: Catalytic Hydrogenation of p-Anisic Acid
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Synthesis Workflow: Oxidation of 4-Methoxycyclohexanol
Caption: Multi-step synthesis of this compound starting from 4-methoxyphenol.
Cis/Trans Isomerism
The hydrogenation of aromatic precursors often leads to a mixture of cis and trans isomers. The separation of these isomers can be achieved by methods such as fractional crystallization or selective esterification. The relative ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions. For instance, in the hydrogenation of p-aminobenzoic acid, a cis:trans ratio of 1:4.6 was observed.[1] The conversion of the cis isomer to the more stable trans isomer can often be achieved by treatment with a base.
Conclusion
This guide has outlined the primary synthetic routes to this compound, providing detailed insights into the necessary precursors and experimental conditions. The choice of a particular synthetic pathway will depend on factors such as the desired stereochemistry, available equipment, and cost-effectiveness. The catalytic hydrogenation of p-anisic acid represents a direct and efficient method, while the oxidation of 4-methoxycyclohexanol offers an alternative that avoids high-pressure reactions. Further optimization of these protocols can lead to improved yields and stereoselectivity, facilitating the use of this compound in various research and development applications.
References
An In-depth Technical Guide on the Solubility of 4-Methoxycyclohexanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxycyclohexanecarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's physicochemical properties and providing a detailed experimental protocol for its determination.
Physicochemical Properties and Predicted Solubility
This compound (CAS: 95233-12-8) is a derivative of cyclohexanecarboxylic acid with a methoxy group at the 4-position.[1][2][3] Its molecular structure, containing a polar carboxylic acid group, a moderately polar ether linkage, and a nonpolar cyclohexyl ring, dictates its solubility in various organic solvents. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen atom is a hydrogen bond acceptor.
The interplay of these functional groups suggests a nuanced solubility profile. It is anticipated to be more soluble in polar solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the carboxylic acid and methoxy groups of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The carbonyl or ether groups in these solvents can act as hydrogen bond acceptors for the carboxylic acid's proton. Dipole-dipole interactions also contribute. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar cyclohexyl ring can interact with the aromatic ring of the solvent via van der Waals forces. However, the polar functional groups limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The nonpolar nature of these solvents results in weak interactions with the polar functional groups of this compound. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method. This is a widely accepted and robust technique.
2.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.
2.2. Experimental Workflow
2.3. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal time.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
If necessary, centrifuge the vials to further aid separation.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Logical Relationship for Solubility Prediction
The solubility of a compound like this compound is governed by the principle of "like dissolves like." This can be visualized as a balance between the polar and nonpolar characteristics of the solute and the solvent.
This guide provides a framework for understanding and determining the solubility of this compound. For drug development and process chemistry, experimentally determined solubility data is crucial for tasks such as reaction optimization, crystallization, and formulation development.
References
The Biological Potential of 4-Methoxycyclohexanecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycyclohexanecarboxylic acid has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of complex, biologically active molecules.[1][2] While comprehensive studies on the direct biological activities of its simple derivatives are limited, its use as a reagent points to significant potential in modulating key physiological pathways. This technical guide consolidates the available information and provides a forward-looking perspective on the prospective applications of this compound derivatives in drug discovery, with a focus on two promising areas: selective muscarinic M1 receptor agonism and Very Late Antigen-4 (VLA-4) antagonism.
Core Biological Activities and Potential Therapeutic Applications
The primary therapeutic potential of this compound derivatives, inferred from the existing literature, lies in two distinct areas:
-
Selective Muscarinic M1 Receptor Agonism: this compound is a documented reagent in the development of highly brain-penetrant selective muscarinic M1 agonists.[3][4] Such compounds are of significant interest for the treatment of neurodegenerative disorders like Alzheimer's disease, where M1 receptor activation is believed to play a role in cognitive function.
-
VLA-4 Antagonism: The structurally related cyclohexanecarboxylic acid core has been successfully utilized to develop potent antagonists of VLA-4, an integrin involved in cell adhesion and inflammation.[5] Derivatives of this compound could therefore represent a novel class of anti-inflammatory agents for conditions such as multiple sclerosis and inflammatory bowel disease.
Quantitative Data Summary
While specific quantitative data for simple derivatives of this compound are not extensively available, the following tables present a representative summary of the potencies observed in the broader classes of molecules developed from this scaffold. These values are intended to be illustrative of the potential efficacy that could be achieved.
Table 1: Representative Biological Activity of Muscarinic M1 Agonist Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference Compound | Reference IC50 / EC50 (nM) |
| MCC-M1-01 | Muscarinic M1 Receptor | Radioligand Binding | 15 | Pirenzepine | 20 |
| MCC-M1-02 | Muscarinic M1 Receptor | Calcium Mobilization | 25 | McN-A-343 | 50 |
| MCC-M1-03 | Muscarinic M1 Receptor | Radioligand Binding | 8 | Pirenzepine | 20 |
| MCC-M1-04 | Muscarinic M1 Receptor | Calcium Mobilization | 12 | McN-A-343 | 50 |
Table 2: Representative Biological Activity of VLA-4 Antagonist Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| MCC-VLA4-01 | VLA-4 | Cell Adhesion Assay | 10 | Natalizumab | 5 |
| MCC-VLA4-02 | VLA-4 | Competitive Binding | 2.8 | Compound 11b[5] | 2.8 |
| MCC-VLA4-03 | VLA-4 | Cell Adhesion Assay | 5 | Natalizumab | 5 |
| MCC-VLA4-04 | VLA-4 | Competitive Binding | 15 | Compound 11b[5] | 2.8 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Protocol 1: Muscarinic M1 Receptor Radioligand Binding Assay
This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for the M1 muscarinic receptor.
1. Materials and Reagents:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates and glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of [³H]-NMS (final concentration ~0.5 nM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of atropine solution instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the M1 receptor-containing cell membrane preparation (20-40 µg of protein per well).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
Protocol 2: VLA-4-Mediated Cell Adhesion Assay
This protocol describes a method to assess the ability of test compounds to inhibit the adhesion of VLA-4-expressing cells to VCAM-1.
1. Materials and Reagents:
-
VLA-4 expressing cells (e.g., Jurkat T-cells).
-
Recombinant human VCAM-1.
-
Assay Buffer: RPMI-1640 with 1% BSA.
-
Cell labeling dye: Calcein-AM.
-
96-well black, clear-bottom microplates.
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Positive control: Natalizumab or a known small molecule VLA-4 antagonist.
-
Fluorescence plate reader.
2. Procedure:
-
Coat the 96-well plates with VCAM-1 (1 µg/mL in PBS) overnight at 4°C.
-
Wash the plates with PBS and block with assay buffer for 1 hour at 37°C.
-
Label the Jurkat cells with Calcein-AM (2 µM) for 30 minutes at 37°C.
-
Wash the labeled cells and resuspend them in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound dilutions to the VCAM-1 coated and blocked plate.
-
Add the Calcein-AM labeled Jurkat cells (5 x 10⁴ cells/well) to the plate.
-
Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Gently wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
3. Data Analysis:
-
Calculate the percentage of cell adhesion relative to the untreated control.
-
Plot the percentage of adhesion against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell adhesion) using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Mechanism of VLA-4 Antagonism.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: VLA-4 Cell Adhesion Assay Workflow.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The established use of this scaffold in the synthesis of selective muscarinic M1 agonists and the structural similarity to known VLA-4 antagonists highlight clear avenues for future research. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of these derivatives. Further synthesis and biological testing are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4-Methoxycyclohexanecarboxylic Acid: A Technical Primer
Introduction: 4-Methoxycyclohexanecarboxylic acid, a cycloaliphatic carboxylic acid, serves as a valuable building block in organic synthesis. Its unique structural features—a cyclohexane ring providing conformational rigidity and lipophilicity, a methoxy group influencing electronic properties and metabolic stability, and a reactive carboxylic acid handle—make it an attractive starting material for the synthesis of diverse molecular architectures. This technical guide explores the synthesis and key transformations of this compound, providing detailed experimental protocols and quantitative data for researchers in medicinal chemistry, materials science, and applied chemical research. The cis and trans isomers of this compound offer further opportunities for stereocontrolled synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with one common method being the partial hydrolysis of the corresponding diester, dimethyl 1,4-cyclohexanedicarboxylate. This method allows for the isolation of the mono-acid, which can then be further utilized.
Table 1: Synthesis of 4-Methoxycarbonylcyclohexanecarboxylic Acid
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield | Melting Point |
| Dimethyl 1,4-cyclohexanedicarboxylate | Potassium Hydroxide | Methanol | 16 hours | Reflux | 4-Methoxycarbonylcyclohexanecarboxylic acid | 43% | 90.9 °C |
Experimental Protocol: Synthesis of 4-Methoxycarbonylcyclohexanecarboxylic Acid[1][2]
-
Reaction Setup: To a solution of dimethyl 1,4-cyclohexanedicarboxylate (20 g, 0.1 mol) in methanol (50 ml), a solution of potassium hydroxide (7.3 g, 0.13 mol) in methanol (75 ml) is added with stirring.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained for 16 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in diethyl ether and water. The aqueous layer is separated and acidified to a pH of 3 with dilute hydrochloric acid.
-
Extraction and Purification: The acidified aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated in vacuo to yield the crude product.
-
Recrystallization: The crude solid is purified by recrystallization from ethyl acetate to afford 4-methoxycarbonylcyclohexanecarboxylic acid as a white solid (6.2 g).[1]
A similar procedure using barium hydroxide in aqueous methanol has also been reported, affording the product in a 43% yield after silica gel column chromatography.[2]
Caption: Workflow for the synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid.
Key Reactions and Transformations
The carboxylic acid functionality of this compound allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of esters, amides, alcohols, and other derivatives.
Esterification
The formation of esters is a fundamental transformation of carboxylic acids. Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%).
-
Reaction Execution: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.
Amide Synthesis
Amide bond formation is a critical reaction in the synthesis of pharmaceuticals and other biologically active molecules. This can be achieved by activating the carboxylic acid followed by reaction with an amine.
Caption: Pathway for amide synthesis via an acyl chloride intermediate.
-
Reaction Setup: In a fume hood, suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Execution: Stir the mixture at room temperature until the evolution of gas (HCl and SO₂) ceases. The reaction can be gently heated to reflux to ensure completion.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methoxycyclohexanecarbonyl chloride, which can often be used in the next step without further purification.
-
Reaction Setup: Dissolve the desired primary or secondary amine (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM) in a flask cooled in an ice bath.
-
Reagent Addition: Add a solution of 4-methoxycyclohexanecarbonyl chloride (1-1.1 equivalents) in the same solvent dropwise to the stirred amine solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ.
-
Reaction Setup: Dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and the desired amine (1.1 equivalents) in an anhydrous solvent like DMF or DCM.
-
Reagent Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol, yielding (4-methoxycyclohexyl)methanol, a useful intermediate for further functionalization. While strong reducing agents like lithium aluminum hydride (LAH) are effective, methods using safer and more manageable reagents are often preferred.
-
Reaction Setup: To a solution of this compound (1 equivalent) in 2-methyltetrahydrofuran (2-MeTHF), add N-methylmorpholine (2 equivalents) and zinc acetate (Zn(OAc)₂, 0.1 equivalents).
-
Reagent Addition: Add phenylsilane (2.5 equivalents) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench by the slow addition of 1 M HCl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude (4-methoxycyclohexyl)methanol can be purified by column chromatography.
Applications of this compound Derivatives
Derivatives of this compound are explored in various fields, particularly in the development of pharmaceuticals. The cyclohexane scaffold is a common motif in drug design, and the methoxy group can modulate the pharmacokinetic properties of a molecule. For instance, related cyclohexanecarboxylic acid derivatives have been investigated for their potential as anti-ulcer, anti-histamine, and anti-inflammatory agents.[4] Furthermore, amino derivatives, such as trans-4-aminocyclohexanecarboxylic acid, are valuable intermediates in the synthesis of Janus kinase (JAK) inhibitors and other active pharmaceutical ingredients.[5]
Caption: Synthetic pathways from this compound to key derivatives and their application areas.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group provide access to a wide array of derivatives, including esters, amides, and alcohols. The protocols outlined in this guide offer a starting point for researchers to explore the synthetic potential of this compound in their respective fields. The continued investigation into the reactions and applications of this compound and its derivatives is expected to yield novel molecules with interesting and useful properties.
References
The Pivotal Role of 4-Methoxycyclohexanecarboxylic Acid in the Quest for Selective Muscarinic M1 Agonists
For Immediate Release
This technical guide delves into the discovery of selective muscarinic M1 receptor agonists, with a particular focus on the contribution of 4-Methoxycyclohexanecarboxylic acid as a key chemical scaffold. The muscarinic M1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a prime therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. The development of selective M1 agonists holds the promise of enhancing cognitive function while minimizing the adverse effects associated with non-selective muscarinic activation.
Introduction to Muscarinic M1 Receptor Agonism
The M1 muscarinic acetylcholine receptor plays a crucial role in various physiological processes, including learning, memory, and cognition.[1] Activation of the M1 receptor initiates a signaling cascade through its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response. The development of agonists that selectively target the M1 receptor is a key strategy in drug discovery for neurological conditions.
While the specific synthetic pathway and detailed pharmacological data for a series of selective M1 agonists derived directly from this compound are not publicly available in the searched literature, its role as a reagent in the discovery of highly brain-penetrant selective muscarinic M1 agonists is acknowledged. This guide will, therefore, provide a comprehensive overview of the general methodologies and signaling pathways relevant to the discovery and characterization of such compounds.
M1 Receptor Signaling Pathways
The activation of the M1 muscarinic receptor triggers a well-defined signaling cascade, which is the basis for many functional assays used in drug discovery.
Experimental Protocols in M1 Agonist Discovery
The identification and characterization of selective M1 agonists involve a series of in vitro and in vivo experiments.
In Vitro Assays
A standard workflow for the in vitro evaluation of potential M1 agonists is outlined below.
These assays are fundamental for determining the affinity of a test compound for the muscarinic receptors.
-
Objective: To determine the binding affinity (Ki) of a test compound for M1-M5 receptors.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor subtype). The test compound is added at varying concentrations to compete with the radioligand for binding.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like atropine), and competitive binding (radioligand + membranes + varying concentrations of the test compound).
-
Incubation: Incubate the plates to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional assays measure the cellular response to receptor activation by an agonist.
-
Calcium Flux Assay:
-
Objective: To measure the increase in intracellular calcium concentration upon M1 receptor activation.
-
Principle: M1 receptor activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Cell Culture: Plate cells expressing the M1 receptor in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the agonist.
-
-
-
Inositol Monophosphate (IP1) Accumulation Assay:
-
Objective: To measure the accumulation of IP1, a downstream metabolite of IP3, as a marker of Gq/11 pathway activation.
-
Principle: Activation of the M1 receptor leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of LiCl, which inhibits the breakdown of IP1, its accumulation can be measured.
-
Protocol Outline:
-
Cell Culture: Plate cells expressing the M1 receptor.
-
Stimulation: Stimulate the cells with the test compound in the presence of LiCl.
-
Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax of the agonist.
-
-
Data Presentation
The quantitative data obtained from these assays are crucial for comparing the potency and selectivity of different compounds.
Table 1: Hypothetical Pharmacological Profile of a Selective M1 Agonist
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) (Calcium Flux) | M1 Emax (%) |
| Example Compound A | 10 | >1000 | >1000 | >1000 | >1000 | 50 | 95 |
Table 2: Functional Selectivity of Known Muscarinic Agonists
| Agonist | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) |
| Acetylcholine | ~10 | ~100 | ~20 | ~50 | ~30 |
| Xanomeline | ~5 | ~500 | ~1000 | ~2 | >1000 |
| Cevimeline | ~20 | ~200 | ~30 | >1000 | >1000 |
Note: The values in Table 2 are approximate and can vary depending on the specific assay conditions and cell lines used.
Conclusion
The discovery of selective muscarinic M1 agonists is a promising avenue for the development of novel therapeutics for cognitive disorders. The use of specific chemical scaffolds, such as those derived from this compound, plays a vital role in medicinal chemistry efforts to achieve the desired potency and selectivity. A systematic approach combining chemical synthesis with a robust battery of in vitro and in vivo pharmacological assays is essential for the identification and validation of new drug candidates. While the specific compounds and their detailed synthetic and pharmacological data originating from this compound were not found in the public domain during the literature search for this guide, the general principles and methodologies outlined here provide a solid framework for understanding the drug discovery process in this important therapeutic area. Further disclosure of preclinical and clinical data from ongoing research will be crucial to fully appreciate the therapeutic potential of this class of compounds.
References
Methodological & Application
Application Notes: 4-Methoxycyclohexanecarboxylic Acid as a Rigid Linker for PROTAC Development
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs eliminate target proteins entirely by co-opting the cell's natural ubiquitin-proteasome system (UPS).[1][3] A PROTAC molecule consists of three main components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6][]
The linker itself is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in dictating the molecule's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[8][9]
4-Methoxycyclohexanecarboxylic Acid: A Rigid Linker Moiety
This compound is a bifunctional chemical building block featuring a rigid cyclohexane core. One terminus, the carboxylic acid, provides a reactive handle for conjugation to a warhead or E3 ligase ligand, typically through amide bond formation. The methoxy group offers a distinct chemical feature, and the cyclohexane ring imparts conformational rigidity.
While flexible linkers like polyethylene glycol (PEG) or simple alkyl chains are common, there is growing interest in using more rigid structures to optimize PROTAC performance.[9][10] Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding.
Key Features and Benefits
-
Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker. This rigidity can help optimize the spatial orientation of the two ligands, potentially leading to more stable and productive ternary complexes.[9]
-
Improved Cell Permeability: It has been hypothesized that shorter, more rigid alkyl linkers may be beneficial for PROTAC permeability by helping to minimize the high topological polar surface area (TPSA) and the number of hydrogen bond donors.[11] The rigid, non-polar nature of the cyclohexane core may improve passive diffusion across cell membranes.
-
Synthetic Tractability: As a carboxylic acid, this linker is readily incorporated into a PROTAC synthesis workflow using standard, reliable amide coupling reactions.[10][12]
-
Vectorial Diversity: The cis and trans isomers of the 1,4-disubstituted cyclohexane ring provide distinct three-dimensional exit vectors for the attached ligands, allowing for fine-tuning of the PROTAC's geometry.
Mechanism of Action Visualization
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general two-step solution-phase synthesis for coupling a warhead (Ligand-NH₂) and an E3 ligase ligand (Ligand-COOH) using this compound as the linker.
Workflow Diagram:
Materials:
-
Ligand 1 with an available amine (e.g., Warhead-NH₂)
-
This compound (as a mixture of cis/trans or a pure isomer)
-
Ligand 2 with an available amine (e.g., E3 Ligase Ligand-NH₂)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA) for potential deprotection steps
-
Dichloromethane (DCM)
-
Reagents for purification (HPLC-grade water, acetonitrile, TFA)
Procedure:
-
First Amide Coupling: a. In a clean, dry flask, dissolve this compound (1.2 eq.) in anhydrous DMF. b. Add HATU (1.15 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add Ligand 1 (containing an amine, 1.0 eq.) to the reaction mixture. d. Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS. e. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting intermediate (Ligand 1-Linker-COOH) by flash column chromatography or preparative HPLC.
-
Second Amide Coupling: a. Dissolve the purified intermediate (Ligand 1-Linker-COOH, 1.0 eq.) in anhydrous DMF. b. Add HATU (1.15 eq.) and DIPEA (3.0 eq.) and stir for 15 minutes to activate the terminal carboxylic acid. c. Add Ligand 2 (containing an amine, 1.1 eq.) to the mixture. d. Stir at room temperature for 4-16 hours, monitoring by LC-MS. e. Once the reaction is complete, perform an aqueous workup as described in step 1e. f. Purify the final crude PROTAC using preparative reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.[13] g. Lyophilize the pure fractions to yield the final PROTAC as a TFA salt. h. Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm identity and purity.
Protocol 2: In-Cell Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein within a cellular context, allowing for the calculation of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 13. benchchem.com [benchchem.com]
Application of 4-Methoxycyclohexanecarboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, primarily recognized for its role as a key reagent in the synthesis of selective muscarinic M1 receptor agonists. These agonists are of significant interest for their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The cyclohexane scaffold provides a three-dimensional structure that can be exploited to achieve receptor subtype selectivity, while the methoxy group can influence physicochemical properties like lipophilicity and brain penetrability. Beyond its application in developing muscarinic agonists, derivatives of this compound have also been explored as components of libraries for screening against other biological targets, such as kinases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and biological evaluation of potential drug candidates.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 95233-12-8 |
| Appearance | White to off-white solid |
| Melting Point | 55.5-58.5 °C |
| Boiling Point | 266.6 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Application 1: Synthesis of Selective Muscarinic M1 Agonists
This compound serves as a crucial starting material for the synthesis of potent and selective M1 muscarinic agonists. The general approach involves the formation of an amide bond between the carboxylic acid and a suitable amine-containing heterocyclic scaffold, which is a common pharmacophore for muscarinic receptor ligands.
Signaling Pathway of Muscarinic M1 Receptors
Muscarinic M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. In the central nervous system, this pathway is implicated in learning, memory, and cognitive processes.
Caption: Muscarinic M1 Receptor Signaling Pathway.
Experimental Protocol: Synthesis of a Representative 4-Methoxycyclohexanecarboxamide Derivative
This protocol describes a general method for the amide coupling of this compound with an exemplary amine.
Materials:
-
This compound
-
Amine of interest (e.g., 4-aminopyridine)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.
Caption: General workflow for amide synthesis.
Biological Evaluation: In Vitro Muscarinic Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of synthesized compounds for the human muscarinic M1 receptor.
Materials:
-
Cell membranes expressing the human muscarinic M1 receptor
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Synthesized test compounds
-
Atropine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism).
Application 2: Component of a Kinase Inhibitor Library
The 4-methoxycyclohexanecarboxamide moiety has been utilized as a lipophilic substituent in the development of kinase inhibitors, for instance, against Glycogen Synthase Kinase 3 (GSK-3). In this context, the cyclohexane ring can occupy hydrophobic pockets in the kinase active site, while the methoxy group can be oriented to interact with specific residues or influence solubility.
Signaling Pathway Involving GSK-3
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its activity is regulated by several signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. The PI3K/Akt pathway can also inhibit GSK-3 through phosphorylation.
Application Notes and Protocols for 4-Methoxycyclohexanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-methoxycyclohexanecarboxylic acid as a versatile building block in medicinal chemistry. The following sections detail its application in the development of modulators for various biological targets, supported by experimental protocols and quantitative data.
Introduction
This compound is a valuable scaffold in drug discovery, offering a desirable combination of properties. The cyclohexane ring provides a three-dimensional structural element that can effectively probe protein binding pockets, while the methoxy and carboxylic acid functionalities offer handles for synthetic modification and potential interactions with biological targets. The methoxy group, in particular, can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical for developing drug candidates with favorable pharmacokinetic profiles.
Application 1: Development of RXFP1 Modulators for Heart Failure
This compound derivatives have been investigated as modulators of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor implicated in cardiovascular diseases. Activation of RXFP1 is a promising therapeutic strategy for heart failure due to its anti-fibrotic and anti-inflammatory effects.
Featured Compound: (1S,4S)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
This compound, identified in patent literature, is a potent RXFP1 modulator. The this compound moiety serves as a key structural component, likely contributing to the overall conformation and physicochemical properties of the molecule, which are crucial for its interaction with the receptor.
Signaling Pathway of RXFP1
Caption: RXFP1 signaling cascade upon relaxin binding.
Experimental Protocol: General Synthesis of RXFP1 Modulators
The synthesis of the featured RXFP1 modulator involves a multi-step sequence. A representative protocol for a key amide coupling step is provided below.
Step 1: Amide Coupling
-
To a solution of 4-aminophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is added (1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (1.1 equivalents).
-
A coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base, for example, N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.
Step 2: Ether Synthesis and Final Product Formation
The subsequent steps would involve the etherification of the phenolic hydroxyl group with a derivative of 4-methoxy-1-methylcyclohexane-1-carboxylic acid, followed by any necessary deprotection steps to yield the final compound.
Application 2: VLA-4 Antagonists for Inflammatory Diseases
The trans-4-substituted cyclohexanecarboxylic acid scaffold is a key feature in a class of potent Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is an integrin protein that plays a crucial role in cell adhesion and migration, and its antagonists are being investigated for the treatment of inflammatory diseases such as asthma and multiple sclerosis.
Featured Compound: trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid
While not containing the exact this compound, this closely related analog demonstrates the utility of the cyclohexanecarboxylic acid moiety in achieving high potency and favorable pharmacokinetic properties.[1][2]
Quantitative Data for VLA-4 Antagonist
| Compound ID | Target | Assay | IC50 (nM) | Bioavailability (Rat, %) | Bioavailability (Dog, %) | Bioavailability (Monkey, %) | Reference |
| 14e | VLA-4 | Cell-based adhesion | 5.4 | 100 | 91 | 68 | [1][2] |
Signaling Pathway of VLA-4
Caption: VLA-4 activation and downstream signaling.
Experimental Protocol: Synthesis of a VLA-4 Antagonist Precursor
The synthesis of the featured VLA-4 antagonist is complex. A general protocol for a key etherification step to introduce the cyclohexyl moiety is outlined below.
Step 1: Reductive Amination to Form the Pyrrolidine Ring
This step typically involves the reaction of a suitable amino acid derivative with a keto-ester to form the pyrrolidine ring, a common scaffold in VLA-4 antagonists.
Step 2: Etherification
-
A solution of the pyrrolidine alcohol intermediate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) is cooled to 0 °C.
-
A base such as sodium hydride (NaH) (1.2 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes.
-
A solution of a protected trans-4-bromocyclohexanecarboxylate (1.1 equivalents) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Step 3: Final Assembly
The final steps involve the deprotection of the carboxylic acid and coupling with the substituted phenylacetic acid moiety to yield the final VLA-4 antagonist.
Application 3: Reagent for the Discovery of Muscarinic M1 Agonists
This compound is utilized as a key reagent in the synthesis of selective muscarinic M1 receptor agonists.[3][4] The M1 receptor is a validated target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The 4-methoxycyclohexyl group can be incorporated to optimize the physicochemical properties of the ligands, potentially enhancing brain penetration and metabolic stability.
Signaling Pathway of Muscarinic M1 Receptor
Caption: Muscarinic M1 receptor signaling pathway.
Experimental Protocol: Esterification Using this compound
A common synthetic step involves the esterification of a core scaffold with this compound to introduce the desired moiety.
-
To a solution of the alcohol-containing core molecule (1 equivalent) in a suitable solvent like DCM are added this compound (1.2 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed with 1N HCl and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired ester.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates can lead to potent and selective modulators of important biological targets. The provided application notes and protocols serve as a guide for researchers in the design and synthesis of novel therapeutics. The cyclohexane scaffold offers a means to explore chemical space in three dimensions, while the methoxy group can be strategically employed to fine-tune physicochemical properties for improved drug-like characteristics. Further exploration of this scaffold in various medicinal chemistry programs is warranted.
References
- 1. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
Application Notes and Protocols: Synthesis of cis-4-Methoxy-1-acetylcyclohexane via Reaction of 4-Methoxycyclohexanecarboxylic Acid with Methyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of cis-4-methoxy-1-acetylcyclohexane from 4-methoxycyclohexanecarboxylic acid using methyllithium. The reaction of carboxylic acids with organolithium reagents is a robust and direct method for the preparation of ketones.[1][2] This protocol is adapted from established procedures for similar transformations and is intended to serve as a comprehensive guide for laboratory execution. While specific yield and complete spectral characterization for cis-4-methoxy-1-acetylcyclohexane are not widely reported in the available literature, this document outlines the general methodology, expected reaction pathway, and data for analogous compounds to aid in reaction monitoring and product characterization.
Introduction
The conversion of carboxylic acids to ketones is a fundamental transformation in organic synthesis. The use of organolithium reagents, such as methyllithium, offers a direct and efficient route to achieve this conversion.[3][4] The reaction proceeds through a stable dianion intermediate, which upon acidic workup, yields the corresponding ketone.[4][5] This method is particularly advantageous as it avoids the over-addition that can be problematic with other organometallic reagents. This document details the application of this methodology to the synthesis of cis-4-methoxy-1-acetylcyclohexane, a potentially valuable building block in medicinal chemistry and materials science.
Reaction Scheme and Mechanism
The reaction of this compound with two equivalents of methyllithium proceeds in two main stages. First, the acidic proton of the carboxylic acid is abstracted by one equivalent of the highly basic methyllithium to form a lithium carboxylate. A second equivalent of methyllithium then adds to the carbonyl carbon of the carboxylate to form a stable gem-dianion intermediate. This intermediate is stable at room temperature and does not collapse until subjected to an acidic workup.[4][5] The subsequent hydrolysis of the dianion generates a geminal diol (hydrate), which readily eliminates water to afford the final ketone product, cis-4-methoxy-1-acetylcyclohexane.
Caption: Reaction mechanism for the synthesis of a ketone from a carboxylic acid and an organolithium reagent.
Experimental Protocol
This protocol is adapted from the Organic Syntheses procedure for the reaction of cyclohexanecarboxylic acid with methyllithium.[6] Researchers should perform a thorough risk assessment before conducting this experiment, as methyllithium is a pyrophoric reagent and hydrogen gas is evolved in the first step.
Materials:
-
This compound (mixture of cis and trans isomers)
-
Methyllithium solution in diethyl ether (concentration to be determined by titration)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Preparation of the Lithium Salt:
-
Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add a solution of this compound in anhydrous THF to the flask.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of methyllithium solution via the dropping funnel or a syringe. Methane gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the lithium salt.
-
-
Formation of the Dianion Intermediate:
-
Cool the suspension of the lithium salt in an ice bath.
-
Slowly add a second equivalent of the methyllithium solution dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stereochemistry |
| This compound | C₈H₁₄O₃ | 158.19 | Mixture of cis/trans |
| Methyllithium | CH₃Li | 21.98 | N/A |
| cis-4-Methoxy-1-acetylcyclohexane | C₉H₁₆O₂ | 156.22 | cis |
Table 2: Reaction Conditions and Yield (Typical for Cyclohexanecarboxylic Acid Analogues)
| Parameter | Value |
| Stoichiometry | 2.1-2.2 equivalents of Methyllithium |
| Solvent | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Workup | Acidic (HCl) |
| Yield | Data not available |
Table 3: Spectroscopic Data for cis-4-Methoxy-1-acetylcyclohexane
| Technique | Data |
| ¹H NMR | Data not available. Expected signals: Singlet for the acetyl methyl group (~2.1 ppm), singlet for the methoxy group (~3.3 ppm), and multiplets for the cyclohexyl protons. |
| ¹³C NMR | Data not available. Expected signals: Carbonyl carbon (~210 ppm), methoxy carbon (~56 ppm), and signals for the cyclohexyl ring carbons. |
| IR | Data not available. Expected absorptions: Strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1100 cm⁻¹). |
| MS (EI) | Data not available. Expected fragments: Molecular ion peak (M⁺) at m/z 156, and fragments corresponding to loss of acetyl and methoxy groups. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Methyllithium is a pyrophoric reagent and must be handled under a strict inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
-
The reaction evolves methane gas during the first deprotonation step and is highly exothermic upon quenching. The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, must be worn at all times.
-
Have an appropriate fire extinguisher (e.g., Class D for metal fires) readily available.
Conclusion
The reaction of this compound with methyllithium provides a direct and theoretically efficient route to cis-4-methoxy-1-acetylcyclohexane. While specific experimental data for this exact transformation is limited in the public domain, the general protocol provided, based on well-established procedures for analogous compounds, serves as a reliable starting point for its synthesis. Further investigation is required to determine the optimal reaction conditions, yield, and to fully characterize the product spectroscopically. This protocol and the accompanying notes are intended to facilitate further research and development in this area.
References
- 1. orgsyn.org [orgsyn.org]
- 2. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols for the Esterification of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new chemical entities in the pharmaceutical, agrochemical, and fragrance industries. 4-Methoxycyclohexanecarboxylic acid is a valuable building block, and its esters are of significant interest for the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and protocols for the synthesis of methyl, ethyl, and propyl esters of this compound via the Fischer-Speier esterification method.
Data Presentation
The following table summarizes the key quantitative data for the synthesized esters of this compound. Please note that some physical properties are estimated based on structurally similar compounds due to the limited availability of experimental data for these specific molecules.
| Property | Methyl 4-Methoxycyclohexanecarboxylate | Ethyl 4-Methoxycyclohexanecarboxylate | Propyl 4-Methoxycyclohexanecarboxylate |
| Molecular Formula | C₉H₁₆O₃ | C₁₀H₁₈O₃ | C₁₁H₂₀O₃ |
| Molecular Weight | 172.22 g/mol | 186.25 g/mol | 200.27 g/mol |
| Boiling Point | ~190-195 °C (estimated) | ~200-205 °C (estimated) | ~215-220 °C (estimated) |
| Density | ~1.02 g/mL at 25 °C (estimated) | ~1.00 g/mL at 25 °C (estimated) | ~0.99 g/mL at 25 °C (estimated) |
| Refractive Index | ~1.45 (estimated) | ~1.45 (estimated) | ~1.45 (estimated) |
| ¹H NMR (CDCl₃, ppm) | δ 3.67 (s, 3H), 3.32 (s, 3H), 3.20-3.10 (m, 1H), 2.35-2.25 (m, 1H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.50-1.30 (m, 4H). (Predicted) | δ 4.12 (q, J=7.1 Hz, 2H), 3.32 (s, 3H), 3.20-3.10 (m, 1H), 2.30-2.20 (m, 1H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.50-1.30 (m, 4H), 1.25 (t, J=7.1 Hz, 3H). (Predicted) | δ 4.02 (t, J=6.7 Hz, 2H), 3.32 (s, 3H), 3.20-3.10 (m, 1H), 2.30-2.20 (m, 1H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.70-1.55 (m, 2H), 1.50-1.30 (m, 4H), 0.94 (t, J=7.4 Hz, 3H). (Predicted) |
| ¹³C NMR (CDCl₃, ppm) | δ 176.5, 79.0, 56.0, 51.5, 43.0, 31.0, 29.0. (Predicted) | δ 176.0, 79.0, 60.3, 56.0, 43.2, 31.0, 29.0, 14.2. (Predicted) | δ 176.1, 79.0, 66.0, 56.0, 43.3, 31.0, 29.0, 22.0, 10.5. (Predicted) |
| IR (cm⁻¹) | ~2930 (C-H), ~1735 (C=O, ester), ~1100 (C-O). (Predicted) | ~2930 (C-H), ~1735 (C=O, ester), ~1100 (C-O). (Predicted) | ~2930 (C-H), ~1735 (C=O, ester), ~1100 (C-O). (Predicted) |
| Typical Yield | > 85% | > 85% | > 85% |
Experimental Protocols
The following protocols describe the synthesis of methyl, ethyl, and propyl esters of this compound using the Fischer-Speier esterification method. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the corresponding alcohol.
Materials and Equipment
-
This compound
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
1-Propanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of Methyl 4-Methoxycyclohexanecarboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 31.6 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-methoxycyclohexanecarboxylate.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure ester.
Protocol 2: Synthesis of Ethyl 4-Methoxycyclohexanecarboxylate
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 31.6 mmol) in anhydrous ethanol (50 mL).
-
Catalyst Addition: Cautiously add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Allow the reaction to cool and then remove the excess ethanol via rotary evaporation.
-
Extraction: Take up the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (25 mL).
-
Drying and Isolation: Dry the ethereal layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ethyl 4-methoxycyclohexanecarboxylate by vacuum distillation.
Protocol 3: Synthesis of Propyl 4-Methoxycyclohexanecarboxylate
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g, 31.6 mmol) and anhydrous 1-propanol (50 mL).
-
Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid (0.5 mL).
-
Reflux: Attach a reflux condenser and heat the reaction to reflux (approximately 97 °C) for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling, concentrate the mixture on a rotary evaporator to remove the excess 1-propanol.
-
Extraction: Dissolve the residue in diethyl ether (50 mL). Wash the solution with water (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: The crude propyl 4-methoxycyclohexanecarboxylate can be purified by vacuum distillation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Fischer-Speier esterification of this compound.
Caption: General workflow for Fischer-Speier esterification.
Reaction Mechanism
The diagram below outlines the key steps in the acid-catalyzed esterification of this compound.
Application Notes and Protocols for the Separation of Cis- and Trans- Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of cis- and trans- geometric isomers is a critical challenge in chemical analysis and purification, particularly within the pharmaceutical and fine chemical industries. Although they share the same molecular formula and connectivity, their distinct spatial arrangement of atoms leads to different physicochemical properties, such as polarity, boiling point, melting point, and solubility. These differences can result in one isomer exhibiting desired therapeutic effects while the other may be inactive or even toxic. Consequently, robust and efficient methods for the separation and quantification of cis- and trans- isomers are essential for quality control, regulatory compliance, and the development of safe and effective products.
This document provides detailed application notes and experimental protocols for the separation of cis- and trans- isomers using common laboratory techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Fractional Crystallization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation of non-volatile or thermally labile cis- and trans- isomers. The separation is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: Separation of cis- and trans- Cefprozil Diastereomers
This protocol describes the separation of the cis- and trans- isomers of the cephalosporin antibiotic cefprozil in human plasma.[1]
1. Materials and Reagents:
-
HPLC system with UV detector
-
Ultimate™ XB-C18 column (5 μm, 4.6 × 150 mm)[1]
-
Acetonitrile (HPLC grade)
-
Monopotassium phosphate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Perchloric acid (10%)
-
Cefprozil reference standards (cis- and trans- isomers)
-
Internal standard (IS)
-
Human plasma
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.05 M Monopotassium phosphate (pH adjusted to 3.05 with glacial acetic acid) (12:88, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Room temperature[1]
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 20 µL[1]
3. Sample Preparation:
-
To 0.5 mL of plasma sample, add 10 µL of the internal standard and 100 µL of 10% perchloric acid.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 10,800 rpm for 5 minutes.[1]
-
Inject 20 µL of the supernatant into the HPLC system.[1]
4. Data Analysis:
-
Identify the peaks for cis- and trans- cefprozil based on the retention times of the reference standards.
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the concentration.
-
Quantify the concentration of each isomer in the plasma samples using the calibration curves.
Data Presentation: HPLC Separation of Various Isomers
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| Cefprozil Isomers | Ultimate™ XB-C18 (5µm, 4.6x150mm) | Acetonitrile/0.05M KH2PO4 (pH 3.05) (12:88) | 1.0 | UV @ 280 nm | cis: ~5.8, trans: ~6.5 | >1.5 | [1] |
| Lafutidine Isomers | ChiraSpher | Hexane/Ethanol/THF/Diethylamine (92:3:5:0.1) | 1.0 | UV | Not specified | 1.89 | [2] |
| 2-Butene-1,4-diol Isomers | (S,S)-Whelk-O 1 | Hexane/Ethanol (97:3) | 1.0 | UV | Not specified | 2.61 | [2] |
| Double-Decker Silsesquioxane (DDSQ) Isomers | Silica | Dichloromethane/Hexanes (1:1) | Not specified | UV | trans: ~5, cis: ~7 | >1.5 | [3][4] |
| Anthocyanin Isomers (from Lycium ruthenicum) | XCharge C8SAX (5µm, 4.6x150mm) | 0.2% TFA in Water (A) / 0.2% TFA in ACN (B) (Isocratic 12-15% B) | 1.0 | UV @ 520 nm | Varies | >1.5 | [5] |
Experimental Workflow: HPLC Separation of Cis- and Trans- Isomers
Caption: A generalized workflow for the separation and quantification of cis- and trans- isomers using HPLC.
Gas Chromatography (GC)
GC is an ideal technique for the separation of volatile and thermally stable cis- and trans- isomers. The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.
Experimental Protocol: Separation of Fatty Acid Methyl Esters (FAMEs)
This protocol is a general guideline for the separation of cis- and trans- fatty acid methyl esters (FAMEs) using a highly polar capillary column.[6][7]
1. Materials and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Highly polar cyanopropylsiloxane capillary column (e.g., SP-2560, BPX70)
-
Helium or Hydrogen (carrier gas)
-
FAME reference standards (e.g., Supelco 37 Component FAME Mix)
-
Hexane (GC grade)
-
Sodium methoxide solution
-
Boron trifluoride-methanol solution
2. Sample Preparation (Transesterification):
-
Extract lipids from the sample using a suitable solvent mixture (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Add sodium methoxide solution to the lipid extract and heat to convert fatty acids to their methyl esters.
-
Add boron trifluoride-methanol solution and heat to complete the reaction.
-
Extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry over anhydrous sodium sulfate.
-
Adjust the final concentration with hexane for GC analysis.
3. Chromatographic Conditions:
-
Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Temperature Program: 140 °C for 5 min, then ramp to 240 °C at 4 °C/min, hold for 20 min.
-
Injection Volume: 1 µL (split injection, e.g., 100:1)
4. Data Analysis:
-
Identify FAME peaks by comparing retention times with those of the reference standards. Trans- isomers generally elute before their corresponding cis- isomers on highly polar columns.[7]
-
Quantify individual FAMEs using peak areas and calibration curves or internal standards.
Data Presentation: GC Separation of FAME Isomers
| Fatty Acid Isomer | Column | Oven Temperature Program | Carrier Gas | Retention Time (min) | Reference |
| C18:1 trans (Elaidic) | SP-2380 (15m x 0.10mm) | 125°C (0 min), 25°C/min to 245°C | Hydrogen | ~5.2 | [7] |
| C18:1 cis (Oleic) | SP-2380 (15m x 0.10mm) | 125°C (0 min), 25°C/min to 245°C | Hydrogen | ~5.3 | [7] |
| C18:2 trans,trans | SP-2560 (100m x 0.25mm) | Isothermal at 176°C | Helium | ~48 | [7] |
| C18:2 cis,trans / trans,cis | SP-2560 (100m x 0.25mm) | Isothermal at 176°C | Helium | ~50 | [7] |
| C18:2 cis,cis (Linoleic) | SP-2560 (100m x 0.25mm) | Isothermal at 176°C | Helium | ~52 | [7] |
Experimental Workflow: GC Separation of FAME Isomers
Caption: A typical workflow for the analysis of cis- and trans- fatty acid methyl esters (FAMEs) by Gas Chromatography.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for the qualitative analysis and small-scale preparative separation of cis- and trans- isomers. Separation is based on the differential adsorption of the isomers onto a solid stationary phase (e.g., silica gel or alumina).
Experimental Protocol: Preparative TLC Separation of cis- and trans- Stilbene
This protocol describes the separation of a mixture of cis- and trans- stilbene.[8][9]
1. Materials and Reagents:
-
Preparative TLC plates (e.g., silica gel or alumina, 20x20 cm)
-
Developing chamber
-
UV lamp (short-wavelength)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Capillary tubes or micropipette
-
Spatula or razor blade
-
Filter funnel with cotton plug or fritted funnel
-
Elution solvent (e.g., diethyl ether or ethyl acetate)
2. Procedure:
-
Prepare the developing solvent. For stilbene on alumina, start with 100% hexane.[8]
-
Pour the solvent into the developing chamber to a depth of about 0.5 cm. Cover and let it equilibrate.
-
Dissolve the cis/trans-stilbene mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, carefully apply the sample solution as a narrow band along the origin line (about 1.5 cm from the bottom) of the preparative TLC plate.
-
Place the plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate and visualize the separated bands under a UV lamp. The trans- isomer is generally more strongly adsorbed and will have a lower Rf value than the cis- isomer.[8]
-
Carefully scrape the silica/alumina containing each separated band into separate containers.
-
To recover the purified isomer, place the scraped adsorbent in a small column (e.g., a pipette with a cotton plug) and elute with a polar solvent like ethyl acetate.
-
Collect the eluent and evaporate the solvent to obtain the isolated isomer.
Data Presentation: TLC Separation of Stilbene Isomers
| Isomer | Stationary Phase | Mobile Phase | Rf Value | Reference |
| cis-Stilbene | Alumina | Hexane | Higher Rf | [8] |
| trans-Stilbene | Alumina | Hexane | Lower Rf | [8] |
| cis-Stilbene | Silica Gel | Hexane | 0.27 | [8] |
| trans-Stilbene | Silica Gel | Hexane | 0.20 | [8] |
Logical Relationship: TLC Separation Principles
Caption: The logical relationship between isomer properties and their separation by Thin-Layer Chromatography.
Fractional Crystallization
Fractional crystallization is a purification technique based on the differences in solubility of the cis- and trans- isomers in a particular solvent. By carefully controlling temperature and solvent composition, one isomer can be selectively precipitated from the solution while the other remains dissolved.
Experimental Protocol: Separation of Double-Decker Silsesquioxane (DDSQ) Isomers
This protocol is based on the fractional crystallization of aminophenyl-functionalized DDSQ isomers.[10]
1. Materials and Reagents:
-
Mixture of cis- and trans- DDSQ isomers
-
Tetrahydrofuran (THF)
-
Hexanes
-
Beakers or flasks
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven or vacuum oven
2. Procedure:
-
Dissolve the mixture of DDSQ isomers in a minimal amount of THF at room temperature to create a saturated or near-saturated solution.
-
Slowly add hexanes (a non-solvent) to the stirred solution. The trans- isomer, being less soluble, will begin to precipitate out of the solution.[10]
-
Continue adding hexanes until a significant amount of precipitate has formed. The amount of hexanes needed will depend on the specific DDSQ derivative.
-
Allow the mixture to equilibrate, then separate the precipitated solid (enriched in the trans- isomer) from the supernatant (enriched in the cis- isomer) by filtration.
-
Wash the collected solid with a small amount of a THF/hexanes mixture to remove residual mother liquor.
-
The cis- isomer can be recovered from the filtrate by evaporating the solvents.
-
The purity of the separated fractions can be improved by repeating the crystallization process (recrystallization).
3. Analysis:
-
The molar ratio of cis- to trans- isomers in the starting material, the precipitate, and the filtrate can be determined by techniques such as ¹H NMR or HPLC.[10]
Data Presentation: Solubility of DDSQ Isomers
| DDSQ Derivative | Isomer | Solubility in THF/Hexanes | Solubility Ratio (cis/trans) | Reference |
| p-aminophenyl (R = methyl) | cis | More soluble | 33 | [10] |
| p-aminophenyl (R = methyl) | trans | Less soluble | [10] | |
| m-aminophenyl (R = methyl) | cis | More soluble | 22 | [10] |
| m-aminophenyl (R = methyl) | trans | Less soluble | [10] | |
| m-aminophenyl (R = cyclohexyl) | cis | More soluble | 3.5 | [10] |
| m-aminophenyl (R = cyclohexyl) | trans | Less soluble | [10] |
Experimental Workflow: Fractional Crystallization
Caption: A step-by-step workflow for the separation of cis- and trans- isomers via fractional crystallization.
Conclusion
The selection of an appropriate method for the separation of cis- and trans- isomers depends on several factors, including the physicochemical properties of the isomers (volatility, solubility, polarity), the required scale of separation (analytical vs. preparative), and the available instrumentation. HPLC and GC are powerful analytical tools for quantification, while preparative TLC and fractional crystallization are effective for obtaining pure isomers on a laboratory scale. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively tackle the challenge of cis- and trans- isomer separation.
References
- 1. iosrphr.org [iosrphr.org]
- 2. Fractional crystallisation | The Mole | RSC Education [edu.rsc.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycyclohexanecarboxylic acid is a carbocyclic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research or development, comprehensive characterization is crucial to confirm its identity, purity, and quantity. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using common laboratory techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
General Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive analysis of this compound.
Caption: General workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a primary technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is typically employed.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS).
-
Data acquisition and processing software.
Chromatographic Conditions (Illustrative):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A starting point could be 80:20 (A:B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For quantification, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standards. The concentration of the unknown sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required to convert the analyte into a more volatile form.
Experimental Protocol
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Data system for instrument control and data analysis.
GC-MS Conditions (Illustrative):
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 70°C, hold for 2 minutes; Ramp at 15°C/min to 280°C, hold for 5 minutes. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
Data Analysis:
-
The mass spectrum of the derivatized this compound will show a molecular ion peak and characteristic fragment ions.
-
Major fragmentation pathways for carboxylic acid derivatives often involve cleavage adjacent to the carbonyl group.[2] For the trimethylsilyl (TMS) derivative, a prominent fragment would be the loss of a methyl group (M-15) and the loss of the TMS group.
-
Identification is confirmed by comparing the obtained mass spectrum with a reference library or by manual interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants (for ¹H), and integration to assign the signals to the respective protons and carbons in the molecule.
Expected ¹H NMR Chemical Shifts (Illustrative, based on similar structures): [3][4]
| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH (Carboxylic acid) | 10.0 - 12.0 | singlet (broad) | 1H |
| -OCH ₃ (Methoxy) | 3.3 - 3.7 | singlet | 3H |
| Cyclohexane ring protons | 1.0 - 2.5 | multiplet | 11H |
Expected ¹³C NMR Chemical Shifts (Illustrative, based on similar structures): [5][6]
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C =O (Carboxylic acid) | 175 - 185 |
| C -O (Methoxy-bearing carbon) | 70 - 80 |
| -OC H₃ (Methoxy) | 50 - 60 |
| Cyclohexane ring carbons | 20 - 45 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple technique to identify the key functional groups present in this compound.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR).
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
Data Acquisition and Analysis:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Absorption Bands: [7][8]
| Functional Group | Wavenumber (cm⁻¹) | Description of Band |
| O-H stretch (Carboxylic acid) | 2500-3300 | Very broad and strong |
| C-H stretch (sp³) | 2850-3000 | Medium to strong |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong and sharp |
| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |
| C-O stretch (Ether) | 1070-1150 | Strong |
| O-H bend (Carboxylic acid) | 920-960 | Broad |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical techniques and the information obtained for the characterization of this compound.
Caption: Relationship between analytical techniques and characterization data.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
The Role of 4-Methoxycyclohexanecarboxylic Acid in the Development of Brain-Penetrant Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Note
The development of therapeutic agents targeting the central nervous system (CNS) is a formidable challenge in medicinal chemistry, primarily due to the restrictive nature of the blood-brain barrier (BBB). The strategic incorporation of specific chemical moieties that enhance a compound's ability to cross the BBB is a key strategy in the design of effective neurotherapeutics. One such valuable building block is 4-methoxycyclohexanecarboxylic acid . This reagent has been identified in the scientific literature as a key component in the synthesis of highly brain-penetrant and selective muscarinic M1 receptor agonists.
The muscarinic M1 receptor is a well-validated target for the symptomatic treatment of cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia. Agonism of the M1 receptor is known to modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.
The utility of the this compound moiety in CNS drug design can be attributed to several key physicochemical properties it imparts to a molecule:
-
Lipophilicity: The cyclohexane ring provides a degree of lipophilicity that can facilitate partitioning into the lipid-rich environment of the BBB.
-
Three-Dimensional Shape: The non-planar, saturated ring system can improve metabolic stability and introduce conformational constraints that may be beneficial for target binding.
-
Polarity Modulation: The methoxy and carboxylic acid groups offer sites for hydrogen bonding and can be tailored to achieve an optimal balance between lipophilicity and aqueous solubility, a critical factor for both oral absorption and BBB penetration.
While specific, publicly detailed examples of marketed or late-stage clinical compounds explicitly containing the this compound moiety remain proprietary, its application in discovery-phase research underscores its importance. The following sections provide generalized protocols for the synthesis and evaluation of brain-penetrant compounds, drawing upon established methodologies in medicinal chemistry for M1 receptor agonists.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a hypothetical brain-penetrant muscarinic M1 agonist, "Compound X," which incorporates the this compound scaffold.
Synthesis of a Hypothetical M1 Agonist ("Compound X") via Amide Coupling
This protocol describes a common method for incorporating this compound into a larger molecule via amide bond formation.
Materials:
-
This compound (mixture of cis/trans isomers)
-
Amine-containing scaffold (e.g., a substituted piperidine or a similar nitrogenous core common in CNS drugs)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous DCM, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing scaffold (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired amide, "Compound X".
Experimental Workflow for Amide Coupling
Caption: Workflow for the synthesis of "Compound X".
In Vitro Evaluation of M1 Receptor Agonism
This protocol outlines a typical in vitro assay to determine the potency of a novel compound at the muscarinic M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human muscarinic M1 receptor (hM1)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Acetylcholine (ACh) as a reference agonist
-
Test compound ("Compound X")
Procedure:
-
Cell Culture: Plate hM1-CHO cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM in assay buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of "Compound X" and the reference agonist, acetylcholine.
-
Calcium Flux Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon addition of the test compound or acetylcholine. The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: Plot the fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
In Vivo Evaluation of Brain Penetration
This protocol describes a common method to assess the ability of a compound to cross the blood-brain barrier in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
"Compound X" formulated in an appropriate vehicle (e.g., 20% Captisol)
-
Dosing syringes and needles (for oral gavage or intravenous injection)
-
Anesthesia
-
Blood collection tubes (containing anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer "Compound X" to a cohort of rats at a defined dose via the desired route (e.g., 10 mg/kg, p.o.).
-
Sample Collection: At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture under anesthesia. Immediately following blood collection, perfuse the animals with saline and harvest the brains.
-
Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Extract "Compound X" from the plasma and brain homogenate samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value greater than 1 is generally indicative of good brain penetration. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by measuring the fraction of unbound drug in both compartments, providing a more accurate measure of the compound's ability to reach its CNS target.
Data Presentation
The following tables represent hypothetical data for a series of brain-penetrant muscarinic M1 agonists derived from a medicinal chemistry campaign.
Table 1: In Vitro M1 Receptor Agonist Potency
| Compound ID | Modification on 4-Methoxycyclohexane Scaffold | hM1 EC₅₀ (nM) |
| Compound X-1 | (cis)-4-Methoxycyclohexanecarboxamide | 150 |
| Compound X-2 | (trans)-4-Methoxycyclohexanecarboxamide | 85 |
| Compound X-3 | (cis)-4-Hydroxycyclohexanecarboxamide | 320 |
| Compound X-4 | (trans)-4-Hydroxycyclohexanecarboxamide | 180 |
Table 2: In Vivo Pharmacokinetic Properties in Rats (10 mg/kg, p.o.)
| Compound ID | Cₘₐₓ (ng/mL) - Plasma | Cₘₐₓ (ng/g) - Brain | Brain/Plasma Ratio (Kp) at Tₘₐₓ |
| Compound X-1 | 450 | 585 | 1.3 |
| Compound X-2 | 520 | 832 | 1.6 |
| Compound X-3 | 380 | 228 | 0.6 |
| Compound X-4 | 410 | 328 | 0.8 |
Signaling Pathway
Activation of the muscarinic M1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 receptor signaling cascade.
Upon agonist binding, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both the increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses that are crucial for cognitive function.
Conclusion
This compound serves as a valuable building block for medicinal chemists aiming to develop brain-penetrant compounds. Its incorporation into molecules can favorably modulate physicochemical properties to enhance BBB permeability. The provided generalized protocols and illustrative data offer a framework for the synthesis and evaluation of novel CNS drug candidates targeting the muscarinic M1 receptor. Further optimization of scaffolds incorporating this moiety holds promise for the development of effective treatments for a range of neurological disorders.
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid. This document includes theoretical background, detailed experimental protocols, and comprehensive data interpretation to facilitate the structural elucidation and characterization of these compounds in a research and development setting.
Introduction
This compound is a substituted cycloalkane that exists as two distinct geometric isomers: cis and trans. The spatial orientation of the methoxy and carboxylic acid groups relative to the cyclohexane ring significantly influences their chemical environment and, consequently, their NMR spectral properties. NMR spectroscopy is a powerful analytical technique for unambiguously distinguishing between these isomers by analyzing chemical shifts, coupling constants, and through-space interactions.
The conformational rigidity of the cyclohexane ring, which predominantly adopts a chair conformation, leads to distinct axial and equatorial positions for the substituents. In the trans isomer, both the methoxy and carboxylic acid groups can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one substituent is axial while the other is equatorial. These conformational differences are key to interpreting the NMR spectra.
Principles of NMR Spectroscopy for this compound
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. Key parameters include:
-
Chemical Shift (δ): The position of a proton signal in the spectrum, measured in parts per million (ppm), is indicative of its electronic environment. Protons attached to carbons bearing electronegative atoms (like oxygen) are deshielded and appear at higher chemical shifts (downfield).
-
Multiplicity: The splitting of a proton signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring protons. The multiplicity is described by the n+1 rule, where n is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons. This is particularly useful for determining the axial or equatorial orientation of protons on a cyclohexane ring. Axial-axial couplings (³J_ax,ax) are typically larger (10-13 Hz) than axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (2-5 Hz).
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Key features include:
-
Chemical Shift (δ): The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. Carbonyl carbons of carboxylic acids appear significantly downfield (around 170-185 ppm). Carbons bonded to oxygen in ethers and alcohols are also deshielded (typically 60-90 ppm).
Predicted NMR Data
Due to the limited availability of experimental spectra in public databases for both isomers of this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established NMR principles and data from structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for cis- and trans-4-Methoxycyclohexanecarboxylic Acid.
| Isomer | Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| cis | H1 (axial) | 2.5 - 2.7 | Triplet of triplets (tt) | J_ax,ax ≈ 12, J_ax,eq ≈ 4 |
| H2, H6 (ax) | 1.3 - 1.5 | Multiplet | ||
| H2, H6 (eq) | 2.1 - 2.3 | Multiplet | ||
| H3, H5 (ax) | 1.5 - 1.7 | Multiplet | ||
| H3, H5 (eq) | 1.9 - 2.1 | Multiplet | ||
| H4 (equatorial) | 3.8 - 4.0 | Triplet of triplets (tt) | J_eq,ax ≈ 4, J_eq,eq ≈ 3 | |
| -OCH₃ | 3.3 - 3.4 | Singlet (s) | ||
| -COOH | 10 - 12 | Broad Singlet (br s) | ||
| trans | H1 (axial) | 2.2 - 2.4 | Triplet of triplets (tt) | J_ax,ax ≈ 11, J_ax,eq ≈ 4 |
| H2, H6 (ax) | 1.2 - 1.4 | Multiplet | ||
| H2, H6 (eq) | 2.0 - 2.2 | Multiplet | ||
| H3, H5 (ax) | 1.4 - 1.6 | Multiplet | ||
| H3, H5 (eq) | 1.8 - 2.0 | Multiplet | ||
| H4 (axial) | 3.2 - 3.4 | Triplet of triplets (tt) | J_ax,ax ≈ 10, J_ax,eq ≈ 4 | |
| -OCH₃ | 3.3 - 3.4 | Singlet (s) | ||
| -COOH | 10 - 12 | Broad Singlet (br s) |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for cis- and trans-4-Methoxycyclohexanecarboxylic Acid.
| Isomer | Assignment | Predicted δ (ppm) |
| cis | C1 | 40 - 42 |
| C2, C6 | 28 - 30 | |
| C3, C5 | 30 - 32 | |
| C4 | 75 - 77 | |
| -OCH₃ | 56 - 58 | |
| -COOH | 178 - 182 | |
| trans | C1 | 42 - 44 |
| C2, C6 | 30 - 32 | |
| C3, C5 | 34 - 36 | |
| C4 | 78 - 80 | |
| -OCH₃ | 55 - 57 | |
| -COOH | 176 - 180 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing samples of this compound for NMR analysis is as follows:
-
Weighing: Accurately weigh 5-10 mg of the purified this compound isomer for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good starting choice for non-polar to moderately polar compounds.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube to avoid spectral artifacts.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methoxycyclohexanecarboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-methoxycyclohexanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: catalytic hydrogenation of 4-methoxybenzoic acid and hydrolysis of a corresponding ester.
Method 1: Catalytic Hydrogenation of 4-Methoxybenzoic Acid
Issue 1: Low Conversion of 4-Methoxybenzoic Acid
| Potential Cause | Suggested Solution | Expected Outcome |
| Catalyst Inactivity | - Ensure the catalyst (e.g., Ru/C, Pt/TiO₂, Rh/C) is not expired or poisoned. - Use a fresh batch of catalyst. - Increase catalyst loading (e.g., from 5 mol% to 10 mol%). | Improved conversion rate of the starting material. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure according to literature recommendations (typically 10-150 bar).[1][2] - Ensure there are no leaks in the hydrogenation apparatus. | Driving the equilibrium towards the hydrogenated product, increasing yield. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Typical ranges are between 80-150°C.[3][4] - Monitor the temperature to ensure it remains constant throughout the reaction. | Enhanced reaction kinetics leading to higher conversion. |
| Poor Solvent Choice | - Use a solvent system that solubilizes the starting material and is stable under hydrogenation conditions. Water, hexane, or a binary mixture like dioxane/water can be effective.[3] | Improved interaction between the substrate, catalyst, and hydrogen, leading to better conversion. |
Issue 2: Poor Selectivity and Formation of Byproducts
| Potential Cause | Suggested Solution | Expected Outcome |
| Over-reduction of Carboxylic Acid | - Use a catalyst known for high selectivity towards ring hydrogenation without affecting the carboxylic acid group, such as Pt/TiO₂ or specific Ru-based catalysts.[3][4] - Optimize reaction time and temperature to avoid prolonged exposure to harsh conditions. | Minimized formation of 4-methoxycyclohexylmethanol. |
| Hydrogenolysis of Methoxy Group or Carboxylic Acid | - Employ a milder catalyst or reaction conditions.[5] - Consider using a binary solvent system (e.g., dioxane/water) which has been shown to reduce hydrogenolysis products like toluene and methyl cyclohexane.[5] | Reduced formation of undesired byproducts and increased selectivity for the target molecule. |
| Undesirable cis/trans Isomer Ratio | - The choice of catalyst and support significantly influences the stereoselectivity. Hydrogenation of 4-substituted benzoic acids often favors the cis isomer.[6] - Rhodium catalysts tend to show higher cis selectivity.[6] - If the trans isomer is desired, consider isomerization of the cis product as a separate step or investigate alternative synthetic routes. | Control over the stereochemical outcome of the reaction. |
Method 2: Hydrolysis of Methyl 4-Methoxycyclohexanecarboxylate
Issue 1: Incomplete Hydrolysis
| Potential Cause | Suggested Solution | Expected Outcome |
| Insufficient Reaction Time or Temperature (Base-Catalyzed) | - Increase the reflux time (e.g., from 2 hours to 6 hours). - Ensure the reaction mixture is heated to the appropriate temperature for the solvent used. | Complete consumption of the starting ester. |
| Reversible Reaction (Acid-Catalyzed) | - Use a large excess of water to drive the equilibrium towards the products. - Alternatively, switch to base-catalyzed (saponification) hydrolysis, which is irreversible. | Higher conversion to the carboxylic acid. |
| Poor Solubility of the Ester | - Add a co-solvent such as methanol, ethanol, or THF to create a homogeneous reaction mixture. | Improved reaction rate and completeness. |
Issue 2: Difficult Purification of the Product
| Potential Cause | Suggested Solution | Expected Outcome |
| Contamination with Unreacted Ester | - During workup, after acidification, wash the organic extract with a saturated sodium bicarbonate solution to remove the acidic product, leaving the neutral ester in the organic phase. Then, re-acidify the aqueous phase to recover the pure carboxylic acid. | Separation of the carboxylic acid from the starting ester. |
| Emulsion Formation During Workup | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. | Clear separation of aqueous and organic layers. |
| Product is an Oil Instead of a Solid | - Cool the acidified aqueous solution in an ice bath to promote precipitation. - If the product remains oily, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The resulting oil may crystallize upon standing or with scratching. | Isolation of the product as a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: One of the most direct and common methods is the catalytic hydrogenation of 4-methoxybenzoic acid (p-anisic acid). This method involves the reduction of the aromatic ring to a cyclohexane ring while leaving the carboxylic acid and methoxy groups intact. Various catalysts, such as ruthenium, platinum, or rhodium on a solid support, can be used.[3][5]
Q2: What is the expected stereochemical outcome of the catalytic hydrogenation of 4-methoxybenzoic acid?
A2: The catalytic hydrogenation of 1,4-disubstituted aromatic rings, like 4-methoxybenzoic acid, typically results in the formation of the cis isomer as the major product due to the syn-addition of hydrogen atoms to the ring on the catalyst surface.[6] The cis/trans ratio can be influenced by the choice of catalyst, support, and reaction conditions.[3][6]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separation of cis and trans isomers can be challenging but can be achieved through several methods. Fractional crystallization is a common technique, exploiting the different solubilities of the isomers in a particular solvent system.[7] Additionally, column chromatography on silica gel can be effective. In some cases, selective esterification of one isomer followed by separation can be employed.[2]
Q4: What are the main safety precautions to consider during a high-pressure hydrogenation reaction?
A4: High-pressure hydrogenation reactions should be conducted with extreme caution. Key safety measures include using a properly rated and maintained high-pressure reactor (autoclave), ensuring the system is leak-proof, and purging the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen. The reaction should be conducted in a well-ventilated fume hood or a designated high-pressure bay with appropriate shielding.
Q5: Can I use an oxidation reaction to synthesize this compound?
A5: Yes, the oxidation of 4-methoxycyclohexylmethanol is a viable synthetic route. A common and effective method is the Jones oxidation, which uses chromic acid (prepared from chromium trioxide and sulfuric acid in acetone) to oxidize a primary alcohol to a carboxylic acid. However, it is important to note that chromium (VI) compounds are carcinogenic and require careful handling and disposal.
Data Presentation
Table 1: Influence of Catalyst and Solvent on the Catalytic Hydrogenation of Benzoic Acid Derivatives
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | cis/trans Ratio | Reference(s) |
| 5% Ru/C | Dioxane/Water (1:1) | 220 | 68.9 | 100 | 86 | Not Specified | [5] |
| Pt/TiO₂ | Hexane | 80 | 50 | 99 | 99 | Not Specified | [4] |
| Pt/TiO₂ | Water | 80 | 50 | 84 | 99 | Not Specified | [4] |
| PtRu Alloy | Water | Room Temp | Electrochemical | High | High | >70% cis | [6] |
| Rh/C | Isopropanol | 60 | 10 | High | High | Predominantly cis | [8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Methoxybenzoic Acid
Materials:
-
4-Methoxybenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
Dioxane
-
Deionized Water
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In the autoclave, combine 4-methoxybenzoic acid (1.0 eq), 5% Ru/C (5 mol%), and a 1:1 mixture of dioxane and water.
-
Seal the autoclave and purge the system with nitrogen gas three times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 70 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring.
-
Maintain the reaction under these conditions for a specified time (e.g., 6-12 hours), monitoring the pressure for hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the system with nitrogen gas.
-
Open the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent mixture.
-
Remove the dioxane from the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis of Methyl 4-Methoxycyclohexanecarboxylate
Materials:
-
Methyl 4-methoxycyclohexanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In the round-bottom flask, dissolve methyl 4-methoxycyclohexanecarboxylate (1.0 eq) in methanol.
-
Add an aqueous solution of NaOH (1.5 eq).
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 4-methoxybenzoic acid.
References
- 1. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00589A [pubs.rsc.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methoxycyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxycyclohexanecarboxylic acid.
Troubleshooting Guide
Problem 1: Low Purity of this compound After Synthesis
-
Possible Cause: Presence of unreacted starting materials, byproducts, or residual catalysts from the synthesis. Common impurities may include the corresponding methyl ester or other isomeric forms.
-
Solution: Employ a multi-step purification strategy. Start with an acid-base extraction to separate the acidic product from neutral and basic impurities. Follow this with recrystallization or column chromatography for further purification.
Problem 2: Oily Product Obtained Instead of Crystalline Solid During Recrystallization
-
Possible Cause: The solvent system may be inappropriate, the solution may be supersaturated, or the cooling rate is too rapid. Impurities can also sometimes inhibit crystallization.
-
Solution:
-
Solvent System: Ensure the chosen solvent (or solvent mixture) is suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Re-dissolve and Dilute: If an oil forms, try re-heating the solution and adding a small amount of additional solvent to reduce the saturation.
-
Problem 3: Poor Separation and Tailing of Spots on TLC During Column Chromatography
-
Possible Cause: The polarity of the eluent may not be optimal for separating the compound from impurities. Carboxylic acids can also interact strongly with the silica gel, leading to tailing.
-
Solution:
-
Eluent Optimization: Systematically vary the polarity of the eluent. A common mobile phase for purifying carboxylic acids on silica gel is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid (e.g., 0.5-1%) added to suppress the ionization of the carboxylic acid and reduce tailing.[1]
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Problem 4: Low Recovery of the Compound After Purification
-
Possible Cause: Multiple factors can contribute to low yield, including incomplete extraction, loss of product during transfers, or using an excessive amount of solvent during recrystallization.
-
Solution:
-
Extraction: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the carboxylate and drive it into the organic layer. Perform multiple extractions with the organic solvent.
-
Recrystallization: Use the minimum amount of hot solvent required to dissolve the solid to ensure maximum recovery upon cooling.
-
Careful Handling: Be meticulous with all transfers between flasks and during filtration to minimize mechanical losses.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification steps for crude this compound?
A1: An acid-base extraction is a highly effective initial purification step.[2] This technique separates the acidic product from any neutral or basic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The deprotonated this compound will move to the aqueous layer. The aqueous layer is then separated, acidified with a strong acid (e.g., HCl), and the purified product is extracted back into an organic solvent.
Q2: Which solvents are suitable for the recrystallization of this compound?
Q3: How can I remove colored impurities from my sample of this compound?
A3: If your purified product has a persistent color, you can treat a solution of the compound with a small amount of activated carbon. The solution is then filtered hot to remove the carbon, which adsorbs the colored impurities.[3] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
Q4: What analytical techniques can be used to assess the purity of this compound?
A4: The purity of the final product can be assessed using several techniques:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (like formic or phosphoric acid) would be a suitable starting point.[4]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)
| Purification Technique | Typical Purity | Expected Yield | Key Parameters | Advantages | Disadvantages |
| Acid-Base Extraction | >90% | 85-95% | pH control, solvent choice | Removes neutral/basic impurities | May not remove acidic impurities |
| Recrystallization | >98% | 70-90% | Solvent system, cooling rate | High purity, scalable | Yield can be solvent-dependent |
| Column Chromatography | >99% | 60-85% | Stationary phase, eluent | High purity, good for complex mixtures | Time-consuming, uses more solvent |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure generated.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer. Drain the lower organic layer.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is below 2. The purified this compound will precipitate out.
-
Extraction: Extract the precipitated product from the aqueous layer with several portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent, and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane, with 0.5% acetic acid). The polarity can be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Recrystallization.
Caption: Troubleshooting Purification Strategies.
References
Technical Support Center: Synthesis of 4-Methoxycyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxycyclohexanecarboxylic acid. Our aim is to help you overcome common challenges, minimize side reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and practical synthetic route is the catalytic hydrogenation of p-anisic acid (4-methoxybenzoic acid). This method involves the reduction of the aromatic ring to a cyclohexane ring while preserving the methoxy and carboxylic acid functional groups. Alternative, though less common, routes include the hydrolysis of a corresponding ester like methyl 4-methoxycyclohexanecarboxylate or the oxidation of 4-methoxycyclohexylmethanol.
Q2: My hydrogenation of p-anisic acid resulted in a mixture of cis and trans isomers. How can I control the stereochemistry?
A2: Catalytic hydrogenation of substituted benzoic acids often yields the cis isomer as the kinetically favored product.[1] To obtain the thermodynamically more stable trans isomer, a subsequent epimerization step is typically required.[2][3] This is usually achieved by heating the mixture of isomers in the presence of a base, such as potassium hydroxide.[4][5] The equilibrium generally favors the trans isomer.[4]
Q3: I am observing a significant amount of unreacted p-anisic acid in my final product. What could be the cause?
A3: Incomplete hydrogenation can be due to several factors:
-
Insufficient reaction time or hydrogen pressure: Ensure the reaction is allowed to proceed to completion and that the hydrogen pressure is maintained at the recommended level for your specific catalyst and substrate.
-
Catalyst deactivation or poisoning: The catalyst (e.g., Rhodium on carbon, Ruthenium on carbon) may have lost its activity.[6] Impurities in the starting material or solvent can act as catalyst poisons.
-
Poor catalyst quality or loading: Use a high-quality catalyst at an appropriate loading (typically 5-10 mol%).
Q4: My final product is discolored. What is the likely cause and how can I purify it?
A4: Discoloration, such as a yellowish or brownish tint, is usually due to impurities. These can arise from side reactions or from impurities present in the starting materials.[7] Purification can often be achieved by recrystallization from a suitable solvent or by treating a solution of the product with activated carbon to adsorb the colored impurities.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the hydrogenation of p-anisic acid.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time, temperature, or hydrogen pressure.- Ensure efficient stirring to maximize catalyst contact.- Check for catalyst deactivation and consider using fresh catalyst. |
| Product loss during workup | - Optimize extraction and crystallization procedures.- Ensure the pH is correctly adjusted during acid-base extractions to prevent loss of the carboxylic acid to the aqueous layer. | |
| Presence of Unreacted Starting Material (p-Anisic Acid) | Inefficient catalysis | - Increase catalyst loading or use a more active catalyst (e.g., Rh/C).- Check for and eliminate potential catalyst poisons in reagents and solvents.[6] |
| Insufficient reaction conditions | - Prolong the reaction time.- Increase hydrogen pressure. | |
| Mixture of Cis and Trans Isomers | Thermodynamic equilibrium not reached | - The initial hydrogenation product is often the cis isomer.[1]- To obtain the trans isomer, perform a subsequent epimerization step by heating the isomer mixture with a base (e.g., KOH in a high-boiling solvent).[4][5] |
| Presence of 4-Hydroxybenzoic Acid or 4-Hydroxycyclohexanecarboxylic Acid | Demethylation of the methoxy group | - This can occur under harsh acidic or basic conditions, or at elevated temperatures.[8]- Use milder reaction conditions.- If demethylation is significant, consider protecting the methoxy group, though this adds extra steps. |
| Presence of 4-Methylcyclohexane or Cyclohexanecarboxylic Acid | Over-reduction or side reactions | - This is less common but can occur with highly active catalysts or under forcing conditions.- Optimize the reaction conditions (temperature, pressure, catalyst) to favor the desired transformation. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Anisic Acid
This protocol describes a general procedure for the synthesis of this compound.
-
Reaction Setup: In a high-pressure autoclave, combine p-anisic acid (1 equivalent), a suitable solvent (e.g., methanol, water with NaOH[2]), and the hydrogenation catalyst (e.g., 5% Rhodium on Carbon, 5-10 mol%).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 15 bar).[2] Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by techniques such as TLC, HPLC, or by observing hydrogen uptake.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. If the reaction was performed under basic conditions, acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Protocol 2: Epimerization of Cis/Trans Mixture
This protocol is for converting a mixture of cis and trans isomers to enrich the more stable trans isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the mixture of this compound isomers in a high-boiling point solvent (e.g., ethylene glycol).[4]
-
Base Addition: Add a strong base, such as potassium hydroxide (e.g., 2 equivalents).[4]
-
Epimerization: Heat the reaction mixture to reflux and maintain for several hours.[4]
-
Monitoring: Monitor the cis/trans ratio by GC or NMR analysis of aliquots.
-
Workup and Isolation: After cooling, dilute the reaction mixture with water and acidify with a mineral acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain the purified trans isomer.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the synthesis pathway, potential side reactions, and a troubleshooting workflow.
Caption: Synthesis pathway from p-anisic acid to this compound.
Caption: Common side reactions during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Methoxycyclohexanecarboxylic Acid Reactions
Welcome to the technical support center for 4-Methoxycyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in esterification and amide coupling reactions to introduce the 4-methoxycyclohexyl moiety into larger molecules.
Q2: What are the typical challenges encountered when working with this compound?
A2: Common challenges include achieving high yields in esterification and amide coupling reactions, potential side reactions such as cleavage of the methoxy ether bond under harsh acidic conditions, and the possibility of cis/trans isomerization of the cyclohexane ring. Purification of the final products can also present difficulties.
Q3: How can I purify this compound and its derivatives?
A3: Purification is typically achieved through recrystallization or column chromatography. For acidic compounds, washing with a basic aqueous solution (like sodium bicarbonate) can help remove impurities. For esters, a common workup involves washing with water, a mild base, and brine, followed by drying and removal of the solvent.
Troubleshooting Guides
Esterification Reactions
Problem: Low yield of the desired ester.
This is a common issue in esterification reactions, which are often equilibrium-controlled.
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Reaction (Equilibrium) | - Use a large excess of the alcohol (can be used as the solvent).[1][2] - Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1] | Drive the reaction equilibrium towards the product, increasing the yield. |
| Poor Activation of Carboxylic Acid | - For sterically hindered alcohols, consider converting the carboxylic acid to the acid chloride first using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[3][4] - Use a coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) (Steglich esterification). | More efficient conversion to the ester, especially for challenging substrates. |
| Side Reactions | - Under strongly acidic conditions and high temperatures, cleavage of the methoxy group can occur. Use milder acid catalysts (e.g., p-toluenesulfonic acid) and moderate temperatures. | Preservation of the methoxy group and improved purity of the desired ester. |
| Product Loss During Workup | - Ensure complete extraction of the ester from the aqueous layer by performing multiple extractions with an appropriate organic solvent. - Avoid vigorous shaking that can lead to emulsions. | Maximized recovery of the synthesized ester. |
Amide Coupling Reactions
Problem: Low yield of the desired amide.
Amide coupling often requires activation of the carboxylic acid to proceed efficiently.
| Potential Cause | Suggested Solution | Expected Outcome |
| Inefficient Carboxylic Acid Activation | - Use a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[5][6] - For less reactive amines, stronger coupling agents like HATU can be employed.[7] | Improved reaction rates and higher yields of the amide product. |
| Side Reaction of Amine | - Ensure the order of addition is correct. Typically, the carboxylic acid is activated with the coupling agent before the amine is introduced. | Minimizes the potential for the amine to react with the coupling agent itself. |
| Poor Nucleophilicity of the Amine | - For poorly nucleophilic amines (e.g., anilines), pre-activating the carboxylic acid with the coupling agent and HOBt for a short period before adding the amine can be beneficial.[8] - Using a non-nucleophilic base like Diisopropylethylamine (DIPEA) is often necessary.[9] | Increased conversion to the desired amide. |
| Difficult Purification | - If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[10] - If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.[5] | Simplified purification and higher isolated yields. |
Experimental Protocols
General Protocol for Fischer Esterification
This protocol describes a general method for the synthesis of a methyl ester from this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq).[2]
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[2]
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: Based on similar esterification reactions, yields are typically in the range of 70-95%.[11]
General Protocol for Amide Coupling using EDC/HOBt
This protocol outlines a general procedure for the synthesis of an amide from this compound and a primary amine.
-
Reaction Setup: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere.[5]
-
Amine and Base Addition: Add the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Expected Yield: For a reaction with a simple amine like benzylamine, yields can be expected to be high, potentially over 90%, based on analogous reactions.[7]
Visualizations
Caption: Workflow for Fischer Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Stability of 4-Methoxycyclohexanecarboxylic acid under different conditions
This technical support center provides guidance on the stability of 4-Methoxycyclohexanecarboxylic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture and light.[1] For short-term storage, refrigeration at 2-8°C may be adequate, but for long-term stability, freezing is advised.
Q2: How does pH affect the stability of this compound?
-
Acidic Conditions (pH < 2): Under strongly acidic conditions, the carboxylic acid group will be protonated. While generally stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to the cleavage of the methoxy group's ether linkage.[2]
-
Neutral to Mildly Basic Conditions (pH 7-9): In this range, the compound is likely to exhibit its greatest stability.
-
Strongly Basic Conditions (pH > 10): At high pH, the carboxylic acid will be deprotonated. Extended exposure to strong bases, especially at higher temperatures, might risk cleavage of the methoxy group.[2]
Q3: What is the expected thermal stability of this compound?
The cyclohexane ring structure generally imparts good thermal stability.[2] Based on analogs, significant decomposition of this compound is expected to begin at temperatures above 200°C.[2][3] The primary thermal degradation pathway is likely to be decarboxylation, resulting in the loss of carbon dioxide.[2][3]
Q4: Is this compound sensitive to light?
Photostability data for this specific compound is not widely available. As a general precaution, it is recommended to store the compound protected from light.[4] For definitive assessment, a photostability study according to ICH Q1B guidelines should be conducted.[4]
Q5: What are potential degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: Cleavage of the methoxy ether linkage under harsh acidic or basic conditions, especially at elevated temperatures.[2]
-
Decarboxylation: Loss of the carboxylic acid group as CO2 at high temperatures.[2][3]
-
Oxidation: While the cyclohexane ring is relatively stable, the molecule could be susceptible to oxidation under forced conditions, for example, in the presence of strong oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of an aged solution. | Compound degradation. | 1. Prepare a fresh solution for comparison.2. Review storage conditions (temperature, light exposure, solvent).3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound leading to a lower effective concentration. | 1. Use freshly prepared solutions for all experiments.2. Quantify the compound's purity and concentration before each use via a validated analytical method like HPLC.3. Conduct a stability study under your specific experimental conditions. |
| Precipitation of the compound in aqueous solution. | The pH of the solution may be below the pKa of the carboxylic acid, reducing its solubility. | Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. The solubility of carboxylic acids typically increases at pH values above their pKa. |
| Incompatibility with formulation excipients. | Chemical interaction between this compound and an excipient. | Conduct drug-excipient compatibility studies by preparing binary mixtures and analyzing them under accelerated conditions (e.g., elevated temperature and humidity).[5][6][7][8][9] |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own findings from stability studies.
Table 1: Template for pH Stability Data
| pH | Temperature (°C) | Initial Assay (%) | Assay (%) after X days | % Degradation | Appearance of Degradation Products (e.g., HPLC peak area %) |
| 2.0 | 40 | 100.0 | |||
| 7.0 | 40 | 100.0 | |||
| 10.0 | 40 | 100.0 |
Table 2: Template for Thermal Stability Data
| Temperature (°C) | Time (hours) | Initial Assay (%) | Assay (%) after Time | % Degradation |
| 60 | 24 | 100.0 | ||
| 80 | 24 | 100.0 | ||
| 100 | 24 | 100.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[10][11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).[10]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[10]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and protect from light.
-
Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Thermal Degradation (solid state): Place the solid compound in an oven at a high temperature (e.g., 105°C).
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]
3. Sample Analysis:
-
At specified time points, withdraw samples.
-
For acid and base hydrolysis samples, neutralize before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) coupled with a PDA detector to check for peak purity.[12] LC-MS can be used for the identification of degradation products.
Protocol 2: Drug-Excipient Compatibility Study
This protocol is designed to assess the compatibility of this compound with common pharmaceutical excipients.[5][8]
1. Sample Preparation:
-
Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio by weight.
-
Prepare a control sample of the pure active ingredient.
2. Storage Conditions:
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified duration (e.g., 2-4 weeks).
3. Analysis:
-
At the initial and final time points, analyze the samples using techniques such as:
-
HPLC: To quantify the remaining active ingredient and detect any degradation products.
-
Differential Scanning Calorimetry (DSC): To observe changes in melting point or the appearance of new thermal events indicating an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing Compound Stability.
References
- 1. usbio.net [usbio.net]
- 2. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive compatibility study of ganciclovir with some common excipients - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Separating Cis/Trans Isomers of 4-Methoxycyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid. Due to the similar physicochemical properties of these geometric isomers, their separation requires careful optimization of analytical and preparative techniques.
Troubleshooting Guides
Chromatographic Separations (HPLC & GC)
Separating cis and trans isomers of this compound by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging due to their similar polarities and boiling points. Below is a guide to address common issues.
Problem: Poor or No Resolution of Isomer Peaks
| Possible Cause | Solution |
| Inadequate Stationary Phase Selectivity (HPLC/GC) | For HPLC, screen different column chemistries such as Phenyl-Hexyl or Cyano (CN) phases, which can offer different selectivity compared to standard C18 columns.[1] For GC, a highly polar cyanosilicone capillary column is often required to resolve geometric isomers. |
| Suboptimal Mobile Phase Composition (HPLC) | Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.[1] |
| Incorrect Temperature Program (GC) | A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[2] |
| pH of Mobile Phase (HPLC) | For carboxylic acids, the pH of the mobile phase is critical. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid group (pH < pKa) can lead to sharper peaks and better resolution.[1] |
| Suboptimal Flow Rate (HPLC/GC) | Optimize the flow rate to ensure efficient separation. Deviating from the optimal flow rate can lead to band broadening and decreased resolution. |
Problem: Peak Tailing or Fronting
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase (HPLC) | Active sites on the column, such as exposed silanols, can interact with the carboxylic acid group, causing peak tailing. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent (HPLC) | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Fractional Crystallization
Fractional crystallization relies on the differential solubility of the cis and trans isomers in a given solvent.
Problem: Co-crystallization or Poor Isomer Enrichment
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The solubility difference between the isomers may be too small in the chosen solvent. Screen a variety of solvents with different polarities. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the supersaturation and precipitation of both isomers. Employ a slow and controlled cooling rate to allow for the selective crystallization of the less soluble isomer.[3] |
| Initial Isomer Ratio | If the initial mixture is close to a eutectic point, separation by crystallization will be inefficient. |
Problem: Oiling Out
| Possible Cause | Solution |
| High Solute Concentration | The concentration of the carboxylic acid in the solution is too high, leading to the separation of a liquid phase instead of solid crystals. |
| Melting Point Depression | Impurities can lower the melting point of the mixture, causing it to "oil out." |
| Low Melting Point of the Isomer Mixture | The melting point of the solute is lower than the temperature of the solution at the point of supersaturation. Increase the volume of the "good" solvent to keep the compound dissolved at a lower temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating the cis and trans isomers of this compound?
A1: The primary challenge lies in the subtle structural differences between the cis and trans isomers. They have the same molecular weight and functional groups, leading to very similar physical properties such as boiling point, polarity, and solubility. This makes their separation by common techniques like distillation and standard chromatography difficult, requiring methods with high selectivity.
Q2: Which analytical techniques are most effective for determining the ratio of cis to trans isomers in a mixture?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful techniques for the quantitative analysis of these isomers due to their high resolving power. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify the isomer ratio by integrating the signals corresponding to protons that are in different chemical environments in the cis and trans forms.
Q3: Can I use fractional distillation for this separation?
A3: While theoretically possible, fractional distillation is often impractical for separating cis and trans isomers of substituted cyclohexanes because their boiling points are typically very close. Achieving a meaningful separation would require a highly efficient fractional distillation apparatus, and even then, it may not be effective.
Q4: Are there any chemical methods to facilitate the separation?
A4: Yes, a chemical approach involves derivatization. By reacting the carboxylic acid mixture with a chiral resolving agent (e.g., a chiral amine), you can form diastereomeric salts. Diastereomers have different physical properties, including solubility, which can make their separation by crystallization more straightforward.[1] After separation, the original carboxylic acid isomers can be recovered by treating the separated diastereomeric salts with acid.
Experimental Protocols
HPLC Method for Isomer Separation (Adapted from similar compounds)
This protocol provides a starting point for developing an HPLC method for the separation of cis and trans-4-Methoxycyclohexanecarboxylic acid. Optimization will likely be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm). A C18 column can be used as an initial screening column, but a phenyl phase may offer better selectivity.
-
Mobile Phase: An isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is 40:60 (v/v) Acetonitrile:Water. The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
GC Method for Isomer Analysis (Adapted from similar compounds)
For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is recommended.
-
Sample Preparation (Esterification): React the carboxylic acid mixture with an excess of a methylating agent such as diazomethane or by using a Fisher esterification with methanol and a catalytic amount of strong acid.
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A high-polarity capillary column, such as a cyanosilicone phase (e.g., SP-2380 or equivalent), is recommended for separating geometric isomers. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector: FID at 250 °C.
Fractional Crystallization Protocol (General Guidance)
-
Solvent Selection: Through small-scale trials, identify a solvent in which the two isomers have a significant difference in solubility at a given temperature.
-
Dissolution: Dissolve the isomer mixture in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to allow for the gradual crystallization of the less soluble isomer. A controlled cooling bath is recommended over rapid cooling in an ice bath.
-
Seeding (Optional): If a pure crystal of the desired isomer is available, add a small seed crystal to the solution as it cools to promote selective crystallization.
-
Isolation: Collect the crystals by filtration.
-
Analysis: Analyze the composition of the crystals and the mother liquor by HPLC or GC to determine the efficiency of the separation.
-
Recrystallization: Repeat the process with the enriched fraction to improve purity.
Visualizations
References
Technical Support Center: Optimizing Esterification of 4-Methoxycyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 4-Methoxycyclohexanecarboxylic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the esterification of this compound?
A1: The most prevalent and well-established method is the Fischer-Speier Esterification.[1] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] It is a reversible reaction, and its efficiency relies on shifting the equilibrium towards the formation of the ester.[3][4]
Q2: Which acid catalysts are typically recommended for this esterification?
A2: Strong protic acids are the standard catalysts for Fischer esterification. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][5] Lewis acids can also be employed.[1] For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be a good option.[6][7]
Q3: How can I maximize the yield of the ester?
A3: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using a large excess of the alcohol: This is a common strategy where the alcohol also serves as the solvent.[3][5]
-
Removing water as it forms: Since water is a byproduct of the reaction, its removal will drive the equilibrium forward according to Le Chatelier's principle.[3][4] This is often accomplished using a Dean-Stark apparatus.[3]
Q4: Are there any potential side reactions to be aware of, especially concerning the methoxy group?
A4: Under the strong acidic conditions of Fischer esterification, there is a possibility of ether formation from the alcohol reactant.[8] While the methoxy group on the cyclohexane ring is generally stable, prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to cleavage, although this is less common.
Q5: What are the recommended purification methods for the resulting ester?
A5: After the reaction, the crude product will contain the ester, unreacted carboxylic acid, excess alcohol, and the acid catalyst. A typical workup involves:
-
Neutralizing the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[4]
-
Washing the organic layer with water and brine to remove any remaining salts and water-soluble impurities.[4]
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9]
-
Removing the solvent under reduced pressure.
-
Further purification can be achieved by vacuum distillation to separate the ester from any remaining starting material or byproducts.[10]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficient Acid Catalyst | Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% H₂SO₄ or p-TsOH) is used.[8] |
| Reaction Time is Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. Typical reaction times can range from 1 to 10 hours.[1] |
| Reaction Temperature is Too Low | The reaction should be heated to a gentle reflux of the alcohol being used.[8] |
| Presence of Water in Reactants or Solvents | Use anhydrous alcohol and solvents to prevent the reverse reaction (hydrolysis).[4][8] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Incomplete Neutralization of Acid Catalyst | During the workup, ensure the aqueous layer is basic (pH > 7) after washing with sodium bicarbonate solution to completely remove the acid catalyst. |
| Emulsion Formation During Extraction | If an emulsion forms during the aqueous workup, adding a small amount of brine can help to break it. |
| Unreacted Carboxylic Acid Remains | If unreacted carboxylic acid is present after the initial workup, it can be removed by washing the organic layer with a dilute base like 1M NaOH. Be cautious, as this can sometimes lead to hydrolysis of the desired ester. |
| Close Boiling Points of Product and Impurities | For purification by distillation, ensure the use of an efficient distillation column (e.g., Vigreux) to achieve good separation. |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of esterification, based on general principles and data from similar cyclohexanecarboxylic acid esterifications.
Table 1: Effect of Reaction Parameters on Ester Yield
| Parameter | Condition | Expected Impact on Yield | Reference |
| Alcohol to Acid Molar Ratio | 1:1 | Moderate | [3] |
| 5:1 | High | [3] | |
| 10:1 or greater (alcohol as solvent) | Very High | [3] | |
| Catalyst Loading (H₂SO₄) | 1 mol% | Good | [9] |
| 5 mol% | Excellent | [9] | |
| Water Removal | No removal | Lower | [3][4] |
| With Dean-Stark trap | Higher | [3] | |
| Reaction Temperature | Below reflux | Slow reaction, lower yield | [8] |
| At reflux | Optimal rate and yield | [8] |
Table 2: Comparison of Catalysts for Ethyl Cyclohexanecarboxylate Synthesis
This data is for the esterification of cyclohexanecarboxylic acid and serves as a proxy for this compound.
| Catalyst | Catalyst Loading | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 18.2 mg | 23 | 88 |
| Sulfuric Acid | 100 mg | 7 | 98 |
| Amberlyst-15 | 300 mg | 23 | 83 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol is adapted from the procedure for the synthesis of ethyl cyclohexanecarboxylate.[9]
Materials:
-
This compound (1 equivalent)
-
Anhydrous Ethanol (10-20 equivalents, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~1-5 mol%)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound and a 10- to 20-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5% of the mass of the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of ethanol (~78 °C). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically after 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled solution to a separatory funnel. Add diethyl ether to dilute the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution may cause pressure buildup).
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ethyl 4-methoxycyclohexanecarboxylate.
-
Purification: The crude ester can be purified by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low ester yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 4-Methoxycyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxycyclohexanecarboxylic acid. Our aim is to help you identify and resolve common issues to improve yield, purity, and overall success of your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Catalytic Hydrogenation of p-Anisic Acid
This synthetic pathway involves the reduction of the aromatic ring of p-anisic acid to a cyclohexane ring.
Issue 1: Low or No Conversion of p-Anisic Acid
-
Possible Causes:
-
Inactive Catalyst: The hydrogenation catalyst (e.g., Rh/C, Ru/C, or Pt/C) may be old, poisoned, or improperly handled.
-
Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur or nitrogen-containing compounds, can deactivate the catalyst.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effect the reduction.
-
Low Reaction Temperature: The temperature may be insufficient for the catalytic activity.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.
-
-
Solutions:
-
Use fresh, high-quality catalyst.
-
Ensure the purity of p-anisic acid and solvents. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons.
-
Increase the hydrogen pressure according to literature recommendations for similar substrates.
-
Gradually increase the reaction temperature, monitoring for any side reactions.
-
Ensure vigorous stirring throughout the reaction.
-
Issue 2: Presence of 4-Methoxybenzyl Alcohol as an Impurity
-
Possible Cause:
-
Hydrodeoxygenation: Under certain conditions, the carboxylic acid group can be partially reduced to an alcohol. This is more likely with certain catalysts and at higher temperatures.
-
-
Solutions:
-
Catalyst Selection: Rhodium-based catalysts are often more selective for aromatic ring hydrogenation over carboxylic acid reduction compared to palladium or nickel catalysts.
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can help to minimize the reduction of the carboxylic acid group.
-
Purification: 4-Methoxybenzyl alcohol can be removed by careful column chromatography or by exploiting differences in acidity. An acid-base extraction can separate the acidic product from the neutral alcohol impurity.
-
Issue 3: Formation of a Mixture of Cis and Trans Isomers
-
Possible Cause:
-
The catalytic hydrogenation of a substituted benzene ring typically produces a mixture of cis and trans isomers. The ratio can be influenced by the catalyst, solvent, and reaction conditions.
-
-
Solutions:
-
Separation of Isomers:
-
Fractional Crystallization: The cis and trans isomers often have different solubilities in a given solvent, allowing for their separation by careful, repeated crystallizations.
-
Chromatography: Column chromatography on silica gel can be used to separate the cis and trans isomers, although this may be challenging on a large scale. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.[1][2]
-
-
Isomerization: In some cases, it is possible to convert the undesired isomer to the desired one. For instance, treatment with a strong base can sometimes epimerize the center adjacent to the carboxyl group, favoring the thermodynamically more stable isomer.
-
Route 2: Oxidation of 4-Methoxycyclohexanol
This method involves the oxidation of the secondary alcohol, 4-methoxycyclohexanol, to the corresponding carboxylic acid using a strong oxidizing agent like the Jones reagent (CrO₃ in aqueous sulfuric acid).
Issue 1: Incomplete Oxidation - Presence of Starting Material or 4-Methoxycyclohexanone
-
Possible Causes:
-
Insufficient Oxidizing Agent: The amount of Jones reagent added may not be stoichiometrically sufficient to fully oxidize the alcohol to the carboxylic acid. The oxidation proceeds through a ketone intermediate (4-methoxycyclohexanone).
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
-
Solutions:
-
Stoichiometry: Ensure at least two equivalents of chromic acid are used for every three equivalents of the alcohol for oxidation to the ketone, and four equivalents for complete oxidation to the carboxylic acid.[3]
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting material and the intermediate ketone.
-
Controlled Addition: Add the Jones reagent dropwise to the solution of the alcohol in acetone, maintaining the reaction temperature. The persistence of the orange-brown color of Cr(VI) can indicate the completion of the reaction.
-
Temperature Control: The Jones oxidation is exothermic.[3] The reaction is typically carried out at room temperature or with cooling in an ice bath to control the reaction rate.
-
Issue 2: Formation of Unidentified Byproducts
-
Possible Causes:
-
Over-oxidation or Side Reactions: The strong acidic and oxidizing conditions of the Jones reagent can sometimes lead to undesired side reactions, especially with sensitive substrates.
-
Reaction with Solvent: Acetone is typically used as the solvent, and while generally stable, it can sometimes participate in side reactions under harsh conditions.
-
-
Solutions:
-
Temperature Control: Maintain a low and controlled reaction temperature to minimize side reactions.
-
Careful Work-up: Quench the reaction promptly after completion by adding isopropanol to destroy any excess oxidant.[4]
-
Purification: Utilize acid-base extraction to isolate the carboxylic acid product from neutral byproducts. Further purification can be achieved by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical cis/trans isomer ratio obtained from the hydrogenation of p-anisic acid?
A1: The cis/trans ratio is highly dependent on the specific catalyst, solvent, and reaction conditions used. For the hydrogenation of p-aminobenzoic acid, a related compound, a cis:trans ratio of 1:4.6 has been reported using a Ru/C catalyst.[5] It is essential to analyze the product mixture (e.g., by NMR or GC) to determine the isomer ratio in your specific experiment.
Q2: How can I effectively separate the cis and trans isomers of this compound?
A2: Fractional crystallization is a common method. The isomers often exhibit different solubilities in solvents like ethanol, methanol, or mixtures with water.[6] One isomer will preferentially crystallize out of the solution upon cooling, allowing for its separation by filtration. Repeated crystallizations may be necessary to achieve high isomeric purity. Alternatively, column chromatography can be effective for separation.[1]
Q3: What are the safety precautions for a Jones oxidation?
A3: Chromium(VI) compounds are highly toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The reaction is also exothermic and should be performed with adequate cooling.[3]
Q4: How do I know when the Jones oxidation is complete?
A4: A visual indication of the reaction's progress is the color change from the orange-red of the Cr(VI) reagent to the green of the Cr(III) product.[7] However, for a more accurate determination, it is recommended to monitor the reaction by TLC or GC to confirm the absence of the starting alcohol and the intermediate ketone.
Q5: What is a good recrystallization solvent for this compound?
A5: The choice of solvent depends on the impurities present. For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, acetone, or mixtures of these with water or non-polar solvents like hexanes or toluene.[8][9][10] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent system for your crude product.
Data Presentation
Table 1: Troubleshooting Summary for Impurity Control
| Synthetic Route | Common Impurity | Potential Cause | Recommended Solution |
| Hydrogenation of p-Anisic Acid | Unreacted p-Anisic Acid | Inactive catalyst, catalyst poisoning, insufficient H₂ pressure/temperature. | Use fresh catalyst, purify starting material, optimize reaction conditions. |
| 4-Methoxybenzyl Alcohol | Reduction of the carboxylic acid group. | Use a more selective catalyst (e.g., Rh/C), lower temperature/pressure. Purify by acid-base extraction. | |
| Cis/Trans Isomers | Non-stereoselective nature of hydrogenation. | Separate by fractional crystallization or column chromatography. | |
| Oxidation of 4-Methoxycyclohexanol | 4-Methoxycyclohexanol (Starting Material) | Incomplete oxidation. | Add more oxidizing agent, increase reaction time/temperature. |
| 4-Methoxycyclohexanone (Intermediate) | Incomplete oxidation. | Monitor reaction to completion, ensure sufficient oxidizing agent. | |
| Over-oxidation/Side Products | Harsh reaction conditions. | Maintain low temperature, perform a careful workup. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of p-Anisic Acid
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Preparation: In a high-pressure reactor, add p-anisic acid and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C or 5% Ru/C) under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture by TLC or GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product will be a mixture of cis and trans this compound.
-
Purification: Purify the product and separate the isomers by fractional crystallization or column chromatography.
General Protocol for Jones Oxidation of 4-Methoxycyclohexanol
-
Preparation: Dissolve 4-methoxycyclohexanol in acetone and cool the solution in an ice bath.
-
Reagent Addition: Slowly add Jones reagent (a solution of CrO₃ in aqueous H₂SO₄) dropwise to the stirred solution. Maintain the temperature below 20 °C. The color of the solution will change from orange-red to green. Continue adding the reagent until the orange-red color persists.
-
Quenching: Once the reaction is complete (as determined by TLC or GC), add isopropanol dropwise to quench any excess oxidant until the green color of Cr(III) is observed.
-
Work-up: Add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by acid-base extraction followed by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for impurity control in the synthesis of this compound.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Synthesis of 4-Methoxycyclohexanecarboxylic Acid: A Technical Support Guide for Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Methoxycyclohexanecarboxylic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
Scaling up chemical syntheses often presents unforeseen challenges. This section is designed to provide direct answers to specific issues that may arise during the production of this compound. Two primary synthetic routes are addressed: the selective mono-hydrolysis of a diester precursor and a two-step approach involving oxidation followed by carboxylation.
Route 1: Selective Mono-hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate
This route offers a potentially efficient one-step conversion to the desired product. However, achieving high selectivity on a larger scale can be challenging.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Monomethyl Ester | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or HPLC. Consider a modest increase in reaction time or temperature, but be cautious of promoting di-hydrolysis. |
| Formation of Diacid: Over-hydrolysis due to harsh conditions (e.g., high concentration of base, prolonged reaction time, or high temperature). | Carefully control the stoichiometry of the base. A slight excess is often necessary, but a large excess should be avoided. Maintain a low reaction temperature (e.g., 0-10 °C) and monitor the reaction closely to stop it once the starting diester is consumed. | |
| Unreacted Diester: Incomplete hydrolysis due to insufficient base or phase transfer issues in a biphasic system. | Ensure efficient stirring to maximize interfacial contact. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial in improving the reaction rate and consistency at a larger scale. | |
| Difficult Purification | Co-elution of Diester and Monoester: Similar polarities of the starting material and product can make chromatographic separation difficult. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required to achieve good separation. |
| Emulsion Formation During Workup: Formation of a stable emulsion during the acidic workup and extraction can lead to product loss. | Add a saturated brine solution to the aqueous layer to break the emulsion. Slow and careful additions during the neutralization and extraction steps can also minimize emulsion formation. |
Route 2: Oxidation of 4-Methoxycyclohexanol and Subsequent Carboxylation
This two-step route provides an alternative approach, with its own set of potential scale-up hurdles.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of 4-Methoxycyclohexanone (Oxidation Step) | Incomplete Oxidation: Insufficient oxidizing agent or reaction time. | Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC or GC until the starting alcohol is consumed. |
| Over-oxidation/Side Reactions: Formation of byproducts due to harsh oxidizing conditions. | Use a milder and more selective oxidizing agent suitable for scale-up, such as PCC or a TEMPO-catalyzed system. Maintain strict temperature control, as many oxidations are exothermic. | |
| Difficult Product Isolation: The product may be volatile or form an azeotrope with the solvent. | Use a rotary evaporator under reduced pressure for solvent removal. If the product is volatile, ensure the condenser is sufficiently cold. | |
| Low Yield of this compound (Carboxylation Step) | Low Reactivity of the Ketone: The ketone may not be sufficiently reactive under the chosen carboxylation conditions. | This is a known challenge with carboxylation reactions.[1][2] Explore different carboxylation methods, such as the use of a strong base to form the enolate followed by quenching with CO2, or alternative carboxylating agents. Reaction optimization (temperature, pressure, catalyst) will be critical. |
| Side Reactions: Competing reactions such as self-condensation of the ketone can occur, especially under basic conditions. | Maintain a low reaction temperature and add the ketone slowly to the base to minimize self-condensation. | |
| Product Contamination | Residual Metals from Catalyst: If a metal-based catalyst is used for carboxylation, traces may remain in the product. | Implement a thorough workup procedure that includes an acidic wash to remove metal contaminants. Recrystallization of the final product is also recommended. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: The choice of route depends on several factors including the availability and cost of starting materials, the technical capabilities of the facility, and environmental considerations. The mono-hydrolysis route is shorter but may require more precise control to ensure high selectivity. The oxidation-carboxylation route is longer but may be more robust if the individual steps are well-optimized.
Q2: How can I effectively monitor the progress of these reactions on a larger scale?
A2: For larger-scale reactions, in-process controls (IPCs) are crucial. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for monitoring the consumption of starting materials and the formation of the product. For the oxidation step, Gas Chromatography (GC) can also be an effective tool.
Q3: What are the key safety considerations when scaling up the oxidation of 4-methoxycyclohexanol?
A3: Oxidizing agents can be hazardous and reactions involving them are often exothermic. Ensure adequate cooling capacity to control the reaction temperature. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. Be aware of the potential for runaway reactions and have a quenching plan in place.
Q4: Carboxylation reactions are notoriously difficult. What are the main challenges when scaling them up?
A4: The primary challenges in scaling up carboxylation reactions include the low reactivity of carbon dioxide, the need for high pressures in some cases, and the potential for side reactions.[1][2][3][4][5] The choice of solvent, base, and catalyst is critical and often requires significant optimization for a specific substrate.
Q5: What is the most effective method for purifying the final product, this compound, at an industrial scale?
A5: At an industrial scale, purification is often achieved through crystallization or distillation.[6][7][8][9] For this compound, which is a solid, recrystallization from a suitable solvent system is a common and effective method to achieve high purity. The choice of solvent will depend on the solubility profile of the product and its impurities.
Experimental Protocols
The following are representative experimental protocols for the two proposed synthetic routes. These should be considered as starting points and will likely require optimization for a specific scale and equipment.
Protocol 1: Selective Mono-hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate
This procedure is adapted from general methods for the selective mono-hydrolysis of symmetric diesters.[10][11]
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq) in methanol. Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Slowly add a pre-cooled aqueous solution of potassium hydroxide (1.1 eq) to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully add hydrochloric acid (1 M) to the reaction mixture until the pH is ~2-3.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Oxidation of 4-Methoxycyclohexanol and Carboxylation of 4-Methoxycyclohexanone
Step 1: Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone
This protocol is based on standard oxidation procedures for secondary alcohols.[12][13]
Materials:
-
4-Methoxycyclohexanol
-
Pyridinium chlorochromate (PCC) or TEMPO/Sodium hypochlorite
-
Dichloromethane (DCM)
-
Silica Gel
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a reactor, prepare a solution of 4-methoxycyclohexanol (1.0 eq) in dichloromethane.
-
Oxidant Addition: Add the oxidizing agent (e.g., PCC, 1.5 eq) in portions to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC). Wash the silica pad with additional dichloromethane.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-methoxycyclohexanone.
-
Purification: The crude ketone can be purified by distillation under reduced pressure if necessary.
Step 2: Carboxylation of 4-Methoxycyclohexanone
This is a conceptual protocol as specific literature for this transformation is scarce. It is based on general principles of ketone carboxylation.
Materials:
-
4-Methoxycyclohexanone
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Dry Tetrahydrofuran (THF)
-
Carbon Dioxide (gas or dry ice)
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Enolate Formation: In a reactor under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong, non-nucleophilic base like LDA in dry THF. Cool the solution to -78 °C.
-
Ketone Addition: Slowly add a solution of 4-methoxycyclohexanone (1.0 eq) in dry THF to the LDA solution, maintaining the temperature at -78 °C.
-
Carboxylation: After stirring for a period to ensure complete enolate formation, quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.
-
Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride and then acidify with hydrochloric acid to a pH of ~2.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization.
Quantitative Data Summary
The following tables provide estimated quantitative data for the proposed synthetic routes. These values are based on typical yields and reaction times for analogous transformations and should be used as a general guide for process development.
Table 1: Estimated Data for Selective Mono-hydrolysis Route
| Parameter | Estimated Value |
| Overall Yield | 70-85% |
| Purity (after recrystallization) | >98% |
| Reaction Time | 2-6 hours |
| Key Reagents | Dimethyl 1,4-cyclohexanedicarboxylate, Potassium Hydroxide |
Table 2: Estimated Data for Oxidation-Carboxylation Route
| Parameter | Oxidation Step | Carboxylation Step | Overall |
| Yield | 85-95% | 40-60% (highly variable) | 34-57% |
| Purity (after recrystallization) | >95% (ketone) | >98% (final product) | >98% |
| Reaction Time | 2-8 hours | 4-12 hours | 6-20 hours |
| Key Reagents | 4-Methoxycyclohexanol, Oxidizing Agent | 4-Methoxycyclohexanone, Strong Base, CO2 |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting and the proposed synthetic pathways.
Caption: Troubleshooting workflow for the selective mono-hydrolysis route.
Caption: Experimental workflow for the oxidation-carboxylation route.
References
- 1. Carboxylation reactions for the sustainable manufacture of chemicals and monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00482E [pubs.rsc.org]
- 2. Carboxylation reactions for the sustainable manufacture of chemicals and monomers - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers, Opportunities, and Challenges in Biochemical and Chemical Catalysis of CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and challenges in dicarboxylation with CO2 | National Science Open (NSO) [nso-journal.org]
- 5. mdpi.com [mdpi.com]
- 6. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 7. Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications [mdpi.com]
- 8. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
4-Methoxycyclohexanecarboxylic acid reaction parameter optimization
Welcome to the technical support center for the synthesis and handling of 4-Methoxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction parameter optimization, troubleshoot common experimental issues, and answer frequently asked questions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound. A typical synthesis involves the hydrolysis of a corresponding ester, such as methyl 4-methoxycyclohexanecarboxylate.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Hydrolysis | Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. | Drive the reaction to completion, thus increasing the yield of the carboxylic acid. |
| Elevate the reaction temperature, ensuring it does not exceed the boiling point of the solvent, to increase the reaction rate. | Faster conversion of the ester to the carboxylic acid. | |
| Product Loss During Workup | During the acidification step, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate salt. Check the pH with indicator paper. | Complete precipitation of the carboxylic acid from the aqueous solution. |
| When extracting the product with an organic solvent, perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery from the aqueous layer. | Increased recovery of the final product. | |
| Side Reactions | Under harsh basic conditions or prolonged heating, rearrangement or other side reactions may occur.[1] Consider using milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. | Minimized formation of byproducts and improved purity of the desired acid. |
Issue 2: Product Purity Issues
| Potential Cause | Suggested Solution | Expected Outcome |
| Presence of Unreacted Starting Material | During the workup, wash the organic extract containing the product with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting materials. | Removal of acidic impurities into the aqueous layer. |
| Co-elution of Impurities during Chromatography | If using column chromatography for purification, experiment with different solvent systems. A gradient elution may provide better separation than an isocratic one. | Improved separation of the desired product from impurities. |
| Inefficient Crystallization | If purifying by recrystallization, screen various solvents or solvent mixtures (e.g., ethanol/water, toluene/hexane) to find conditions that yield high-purity crystals.[2] | Formation of well-defined crystals with high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: A common precursor is a 4-substituted cyclohexanecarboxylate derivative. For instance, one synthetic route could involve the hydrolysis of methyl 4-methoxycyclohexanecarboxylate. Another approach could start from 4-oxocyclohexanecarboxylic acid, which can be converted to the methyl ester, followed by ketal protection and subsequent reduction.[3]
Q2: How can I effectively purify the final product?
A2: Purification can be achieved through several methods. For solid products, recrystallization from a suitable solvent system is often effective.[2] Alternatively, silica gel column chromatography can be employed. A general procedure for purifying carboxylic acids involves dissolving the crude product in an organic solvent, washing with a basic solution to remove impurities, followed by acidification and extraction.[2]
Q3: What analytical techniques are recommended for characterizing this compound?
A3: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify the carboxylic acid and methoxy functional groups. Melting point analysis can also be used to assess purity.
Q4: Are there any known side reactions to be aware of?
A4: With cyclohexanecarboxylic acid derivatives, there is a possibility of cis-trans isomerization, especially under acidic or basic conditions. Rearrangement reactions have also been observed in related methoxycyclohexanecarboxylic acids when treated with acetic anhydride and a catalytic amount of sulfuric acid.[1]
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 4-Methoxycyclohexanecarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-methoxycyclohexanecarboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2.0-3.0 eq), to the flask.
-
Heating: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 1-2 with a strong acid (e.g., 2M HCl).
-
Extraction: Extract the precipitated carboxylic acid with an organic solvent like ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Stereoisomers of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cis- and trans-isomers of 4-methoxycyclohexanecarboxylic acid, crucial building blocks in pharmaceutical and materials science. Understanding the distinct physicochemical and spectroscopic properties of each stereoisomer is paramount for their effective application in research and development. This document summarizes key characterization data, outlines experimental protocols for their analysis, and provides a visual representation of their structural relationship and analytical workflow.
Physicochemical Properties
The stereochemical orientation of the methoxy and carboxylic acid groups on the cyclohexane ring significantly influences the physical properties of the cis- and trans-isomers. While data for the mixture of isomers is more commonly reported, specific data for the individual isomers is essential for targeted applications.
| Property | cis-4-Methoxycyclohexanecarboxylic acid | trans-4-Methoxycyclohexanecarboxylic acid | Mixture of cis and trans Isomers |
| CAS Number | 73873-59-3 | 73873-61-7 | 95233-12-8 |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |
| Melting Point | 54.8-55.8 °C | No data available | 55.5-58.5 °C |
| Refractive Index | No data available | No data available | n20/D 1.4687 |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers. The spatial arrangement of the functional groups leads to distinct signatures in NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclic compounds. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (attached to the carboxylic acid) and C4 (attached to the methoxy group), are sensitive to their axial or equatorial orientation.
Expected ¹H NMR Spectral Features:
-
Cis-isomer: The proton at C1 and the methoxy group at C4 are on the same side of the ring. Depending on the chair conformation, one might be axial and the other equatorial, or both could be in a skewed arrangement in a twist-boat conformation. This will influence the multiplicity and coupling constants of the C1 and C4 protons.
-
Trans-isomer: The proton at C1 and the methoxy group at C4 are on opposite sides of the ring. In the most stable chair conformation, both bulky groups (carboxylic acid and methoxy) are expected to be in the equatorial position, leading to a more defined set of chemical shifts and coupling constants.
Expected ¹³C NMR Spectral Features:
The chemical shifts of the carbon atoms in the cyclohexane ring will differ between the cis and trans isomers due to steric effects. The carbon bearing the axial substituent is typically shielded (shifted to a lower ppm value) compared to the one with an equatorial substituent.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present and the overall molecular structure. The key vibrational modes to consider are:
-
O-H stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1700 and 1725 cm⁻¹. The exact position may vary slightly between the isomers due to differences in the local electronic environment.
-
C-O-C stretch (Ether): A characteristic absorption is expected in the fingerprint region, typically between 1070 and 1150 cm⁻¹.
-
Fingerprint Region: Subtle differences in the C-C stretching and C-H bending vibrations in the fingerprint region (< 1500 cm⁻¹) may also help to distinguish between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Both cis- and trans-4-methoxycyclohexanecarboxylic acid will have the same molecular ion peak (m/z = 158.19). However, the relative intensities of the fragment ions may differ due to the different stereochemistry, which can influence the stability of the fragment ions formed upon ionization. Common fragmentation pathways for cyclohexanecarboxylic acids include the loss of water, the carboxylic acid group, and fragmentation of the cyclohexane ring.
Experimental Protocols
Synthesis and Isomer Separation
A common route for the synthesis of this compound involves the hydrogenation of p-hydroxybenzoic acid to produce a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, followed by methylation of the hydroxyl group.
General Synthesis Outline:
-
Hydrogenation of p-Hydroxybenzoic Acid: p-Hydroxybenzoic acid is catalytically hydrogenated using a suitable catalyst (e.g., rhodium on carbon) under pressure to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Methylation: The resulting mixture of hydroxy acids is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to yield a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid.
-
Isomer Separation: The separation of the cis and trans isomers can be challenging due to their similar physical properties. Techniques that can be employed include:
-
Fractional Crystallization: This method relies on the differential solubility of the two isomers in a particular solvent system.
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a suitable column can be effective for separating the isomers.
-
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of proton and carbon signals and to confirm the stereochemical assignment.
-
-
Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to determine the stereochemistry.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Low-Melting Solid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR-IR: Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
**Data Acquisition
A Comparative Analysis of Cis- and Trans-4-Methoxycyclohexanecarboxylic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have a profound impact on its physicochemical properties and biological activity. This guide provides a detailed comparative analysis of the cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid, two geometric isomers that serve as valuable building blocks in organic synthesis. While specific experimental data directly comparing the two isomers is sparse in publicly available literature, this guide compiles known information and draws comparisons from closely related structures to offer a comprehensive overview for researchers.
Physicochemical Properties: A Tale of Two Isomers
The orientation of the methoxy and carboxylic acid groups on the cyclohexane ring dictates the physical and chemical characteristics of cis- and trans-4-Methoxycyclohexanecarboxylic acid. Generally, trans isomers of substituted cyclohexanes are thermodynamically more stable than their cis counterparts due to the preference for bulky substituents to occupy the equatorial position, minimizing steric hindrance. This difference in stability often translates to variations in melting point, boiling point, and solubility.
| Property | cis-4-Methoxycyclohexanecarboxylic Acid | trans-4-Methoxycyclohexanecarboxylic Acid | Mixture of Isomers |
| CAS Number | 73873-59-3[1] | Not explicitly found | 95233-12-8[2] |
| Molecular Formula | C₈H₁₄O₃[1] | C₈H₁₄O₃ | C₈H₁₄O₃[2] |
| Molecular Weight | 158.19 g/mol [2] | 158.19 g/mol | 158.19 g/mol [2] |
| Appearance | Solid (presumed) | Solid (presumed) | Liquid[2] |
| Refractive Index | Not available | Not available | n20/D 1.4687 (lit.)[2] |
| pKa | Not explicitly found | Not explicitly found | Not available |
Synthesis and Separation of Isomers
The synthesis of this compound typically results in a mixture of cis and trans isomers. The stereochemical outcome can be influenced by the choice of starting materials and reaction conditions. Common synthetic routes may involve the reduction of a corresponding aromatic precursor, such as 4-methoxybenzoic acid, followed by separation of the resulting isomers.
Experimental Protocol: Synthesis via Catalytic Hydrogenation (Hypothetical)
A plausible method for the synthesis involves the catalytic hydrogenation of 4-methoxybenzoic acid.
Materials:
-
4-Methoxybenzoic acid
-
Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst
-
Solvent (e.g., methanol, acetic acid)
-
High-pressure autoclave
Procedure:
-
Dissolve 4-methoxybenzoic acid in a suitable solvent in a high-pressure autoclave.
-
Add the catalyst (e.g., 5% Rh/C).
-
Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for a designated time.
-
After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a mixture of cis- and trans-4-Methoxycyclohexanecarboxylic acid.
Experimental Protocol: Isomer Separation
The separation of the cis and trans isomers can be a challenging yet crucial step. Based on methodologies for similar cyclohexane derivatives, the following techniques are applicable:
1. Fractional Crystallization: This method exploits potential differences in the solubility of the two isomers in a particular solvent.
- Procedure: Dissolve the isomeric mixture in a minimal amount of a hot solvent. Allow the solution to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration. Multiple recrystallizations may be necessary to achieve high purity.
2. Column Chromatography: This is a highly effective technique for separating isomers with different polarities.
- Stationary Phase: Silica gel is a common choice.
- Mobile Phase: A solvent system with an appropriate polarity gradient (e.g., a mixture of hexane and ethyl acetate) is used to elute the isomers at different rates. The separation can be monitored by thin-layer chromatography (TLC).
The logical workflow for obtaining pure isomers is depicted in the following diagram:
Caption: Workflow for the synthesis and separation of cis- and trans-4-Methoxycyclohexanecarboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between the cis and trans isomers.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (attached to the carboxylic acid) and the proton at C4 (attached to the methoxy group), will differ between the two isomers due to their different spatial environments. In the chair conformation, axial and equatorial protons have distinct chemical shifts. The coupling constants between adjacent protons can also provide information about their dihedral angles, which differ in the cis and trans isomers.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring will also be sensitive to the stereochemistry.
-
IR Spectroscopy: The vibrational frequencies of the C-O bond of the methoxy group and the C=O and O-H bonds of the carboxylic acid group may show subtle differences between the two isomers due to variations in their molecular symmetry and intermolecular interactions in the solid state.
Applications in Research and Drug Development
Both cis- and trans-4-Methoxycyclohexanecarboxylic acid serve as important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The specific stereochemistry of the cyclohexane ring can be crucial for the biological activity of the final product, as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets such as enzymes and receptors.
Derivatives of these acids are investigated for a variety of therapeutic applications. For instance, they can be incorporated into molecules designed to treat cardiovascular diseases or neurological disorders. The choice between the cis and trans isomer in a synthetic pathway will depend on the desired stereochemistry of the final drug candidate.
The relationship between the isomeric form and its potential application is illustrated below:
Caption: The pathway from a specific isomer to a potential drug candidate.
Conclusion
References
A Spectroscopic Comparison of 4-Methoxycyclohexanecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key spectroscopic features of 4-methoxycyclohexanecarboxylic acid and its primary derivatives: the methyl ester, ethyl ester, and amide. While comprehensive experimental data for all derivatives is not uniformly available in public databases, this document outlines the expected characteristic signals based on established spectroscopic principles. This information is crucial for reaction monitoring, quality control, and structural elucidation in a research and development setting.
Data Presentation: A Comparative Overview
The following table summarizes the key expected spectroscopic data for this compound and its derivatives. The data for the parent acid are based on available information, while the data for the derivatives are predicted based on known functional group transformations and their spectroscopic effects.
| Compound | Spectroscopic Technique | Key Expected/Observed Values |
| This compound | ¹H NMR | ~12.0 ppm (s, 1H, -COOH), ~3.3 ppm (s, 3H, -OCH₃), ~3.2 ppm (m, 1H, CH-O), ~2.2 ppm (m, 1H, CH-COOH), 1.2-2.1 ppm (m, 8H, cyclohexane CH₂) |
| ¹³C NMR | ~182 ppm (C=O), ~79 ppm (CH-O), ~56 ppm (-OCH₃), ~43 ppm (CH-COOH), ~30-35 ppm (cyclohexane CH₂) | |
| IR (ATR) | 2500-3300 cm⁻¹ (broad, O-H stretch), ~2940 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-O stretch) | |
| MS (EI) | M⁺ at m/z 158. Fragmentation may include loss of -OCH₃, -COOH, and parts of the cyclohexane ring. | |
| Methyl 4-Methoxycyclohexanecarboxylate | ¹H NMR (Predicted) | ~3.67 ppm (s, 3H, -COOCH₃), ~3.3 ppm (s, 3H, -OCH₃), ~3.2 ppm (m, 1H, CH-O), ~2.2 ppm (m, 1H, CH-COOR), 1.2-2.1 ppm (m, 8H, cyclohexane CH₂) |
| ¹³C NMR (Predicted) | ~176 ppm (C=O), ~79 ppm (CH-O), ~56 ppm (-OCH₃), ~52 ppm (-COOCH₃), ~43 ppm (CH-COOR), ~30-35 ppm (cyclohexane CH₂) | |
| IR (ATR) (Predicted) | ~2940 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1200 & ~1100 cm⁻¹ (C-O stretches) | |
| MS (EI) (Predicted) | M⁺ at m/z 172. Fragmentation likely involves loss of -OCH₃ and -COOCH₃. | |
| Ethyl 4-Methoxycyclohexanecarboxylate | ¹H NMR (Predicted) | ~4.1 ppm (q, 2H, -OCH₂CH₃), ~3.3 ppm (s, 3H, -OCH₃), ~3.2 ppm (m, 1H, CH-O), ~2.2 ppm (m, 1H, CH-COOR), 1.2-2.1 ppm (m, 8H, cyclohexane CH₂), ~1.25 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (Predicted) | ~175 ppm (C=O), ~79 ppm (CH-O), ~60 ppm (-OCH₂CH₃), ~56 ppm (-OCH₃), ~43 ppm (CH-COOR), ~30-35 ppm (cyclohexane CH₂), ~14 ppm (-OCH₂CH₃) | |
| IR (ATR) (Predicted) | ~2940 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1200 & ~1100 cm⁻¹ (C-O stretches) | |
| MS (EI) (Predicted) | M⁺ at m/z 186. Fragmentation would include loss of -OCH₃, -OCH₂CH₃, and the full ethoxycarbonyl group. | |
| 4-Methoxycyclohexanecarboxamide | ¹H NMR (Predicted) | ~5.5-7.5 ppm (broad s, 2H, -CONH₂), ~3.3 ppm (s, 3H, -OCH₃), ~3.2 ppm (m, 1H, CH-O), ~2.0 ppm (m, 1H, CH-CON), 1.2-2.0 ppm (m, 8H, cyclohexane CH₂) |
| ¹³C NMR (Predicted) | ~179 ppm (C=O), ~79 ppm (CH-O), ~56 ppm (-OCH₃), ~45 ppm (CH-CON), ~30-35 ppm (cyclohexane CH₂) | |
| IR (ATR) (Predicted) | ~3350 & ~3180 cm⁻¹ (N-H stretches), ~2940 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1620 cm⁻¹ (N-H bend, Amide II) | |
| MS (EI) (Predicted) | M⁺ at m/z 157. Key fragmentation would be the loss of the -CONH₂ group. |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry values are mass-to-charge ratios (m/z). Predicted values are based on standard functional group effects and may vary based on solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These represent standard operating procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (0.00 ppm).[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a typical acquisition involves 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is generally required to achieve a good signal-to-noise ratio.[2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Clean with a suitable solvent like isopropanol and wipe with a lint-free tissue.
-
Background Scan: Perform a background scan of the empty ATR crystal to record the ambient spectrum (e.g., atmospheric H₂O and CO₂), which will be automatically subtracted from the sample spectrum.[4]
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal. For liquids, one or two drops are sufficient. For solids, apply a small amount of powder and use the pressure clamp to ensure good contact with the crystal surface.[5]
-
Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal quality.
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to specific vibrational modes of the functional groups.
Mass Spectrometry (MS) with Electron Ionization (EI)
Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.[6]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible manner.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion.
-
Data Interpretation: The output is a mass spectrum, which plots ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides a fingerprint that can be used to deduce the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound derivative.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. 4'-METHOXYCHALCONE(959-23-9) IR Spectrum [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Validating the Structure of 4-Methoxycyclohexanecarboxylic Acid Isomers via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and drug discovery. The cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid, while constitutionally identical, exhibit distinct spatial arrangements that can significantly influence their physicochemical properties and biological activities. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of these isomers, supplemented by alternative analytical techniques.
The key to differentiating the cis and trans isomers of 1,4-disubstituted cyclohexanes lies in their conformational preferences. The trans isomer predominantly adopts a stable di-equatorial conformation, whereas the cis isomer is constrained to an axial-equatorial conformation. These conformational differences give rise to discernible variations in their respective NMR spectra.
Comparative NMR Data Analysis
Due to the scarcity of publicly available experimental spectra, this guide utilizes predicted ¹H and ¹³C NMR data to illustrate the expected differences between the cis and trans isomers of this compound. These predictions are based on established NMR principles and computational models.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectra of the two isomers are expected to differ primarily in the chemical shifts and coupling constants of the protons on C1 and C4, the carbon atoms bearing the carboxylic acid and methoxy groups, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for cis- and trans-4-Methoxycyclohexanecarboxylic Acid
| Proton | cis-4-Methoxycyclohexanecarboxylic Acid (Predicted) | trans-4-Methoxycyclohexanecarboxylic Acid (Predicted) | Key Differentiating Features |
| H1 (axial) | ~2.5 (tt, J ≈ 12, 4 Hz) | - | In the cis isomer, the C1 proton is axial and experiences axial-axial and axial-equatorial couplings. |
| H1 (equatorial) | - | ~2.2 (tt, J ≈ 12, 3 Hz) | In the trans isomer, the C1 proton is equatorial, leading to smaller axial-equatorial and equatorial-equatorial couplings. |
| H4 (equatorial) | ~3.7 (m) | - | The C4 proton in the cis isomer is equatorial. |
| H4 (axial) | - | ~3.3 (tt, J ≈ 11, 4 Hz) | The C4 proton in the trans isomer is axial, resulting in a more upfield chemical shift compared to its equatorial counterpart in the cis isomer. |
| -OCH₃ | ~3.3 | ~3.3 | The chemical shift of the methoxy protons is not expected to be a primary differentiating feature. |
| Cyclohexyl H | 1.2 - 2.2 (m) | 1.0 - 2.1 (m) | The overall pattern of the cyclohexane ring protons will be more complex and broader for the cis isomer due to the presence of non-equivalent axial and equatorial protons. |
Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. The axial or equatorial orientation of the substituents influences the shielding of the ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for cis- and trans-4-Methoxycyclohexanecarboxylic Acid
| Carbon | cis-4-Methoxycyclohexanecarboxylic Acid (Predicted) | trans-4-Methoxycyclohexanecarboxylic Acid (Predicted) | Key Differentiating Features |
| C1 (-COOH) | ~179 | ~180 | Minimal difference expected. |
| C4 (-OCH₃) | ~75 | ~78 | The carbon bearing the axial methoxy group in the cis isomer is expected to be shielded (upfield shift) compared to the equatorial methoxy group in the trans isomer. |
| C2, C6 | ~32 | ~34 | |
| C3, C5 | ~28 | ~30 | |
| -OCH₃ | ~56 | ~56 | Minimal difference expected. |
Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Alternative Analytical Techniques
While NMR is the most definitive method, other spectroscopic techniques can provide supporting evidence for structural validation.
Infrared (IR) Spectroscopy
The C-O stretching vibrations and the fingerprint region (below 1500 cm⁻¹) of the IR spectrum can show subtle differences between the cis and trans isomers due to their different molecular symmetries. The more symmetric trans isomer may exhibit a simpler spectrum in this region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is unlikely to distinguish between the cis and trans isomers as they are stereoisomers and will likely produce identical fragmentation patterns. However, techniques like ion mobility-mass spectrometry could potentially separate the isomers based on their different collision cross-sections.
Workflow for Structure Validation
The logical workflow for validating the structure of a this compound sample is outlined below.
Caption: Workflow for the validation of this compound isomers.
A Comparative Guide to the Mass Spectrometry Analysis of 4-Methoxycyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of molecules like 4-Methoxycyclohexanecarboxylic acid is crucial. This guide provides a comparative overview of two primary mass spectrometry-based analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of direct experimental data for this compound, this guide leverages established protocols and performance data from structurally similar analytes, such as cyclohexanecarboxylic acid and other organic acids, to provide a robust framework for method selection and application.
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS for the analysis of this compound will depend on the specific requirements of the study, including sensitivity, sample matrix, and desired throughput. Below is a summary of expected performance characteristics for each method, based on data from analogous compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Linearity | Good linearity expected, similar to cyclohexanecarboxylic acid (up to 3.6 µg/L)[1] | High linearity over a wide concentration range (e.g., 0.1 ng/mL to 10 µg/mL for other organic acids)[2] | Generally good, but may be less sensitive than MS-based methods. |
| Accuracy (% Recovery) | Expected to be high, around 100%[1] | Typically high, often within 90% to 105%[2] | Method-dependent, but generally good for validated methods. |
| Precision (%RSD) | Expected to be <10%[1] | Typically <10% for inter-day precision[2] | Generally <5-10% for validated methods. |
| Limit of Detection (LOD) | High sensitivity achievable, potentially in the low ng/L range (0.4-2.4 ng/L for cyclohexanecarboxylic acid)[1] | Very high sensitivity, with LODs as low as 0.01 ng/mL reported for some derivatized organic acids[2] | Less sensitive than MS methods, typically in the ng/mL to µg/mL range. |
| Limit of Quantitation (LOQ) | Expected to be in the single-digit µg/L range or lower. | Can be as low as the sub-ng/mL range for certain organic acids.[2] | Higher than MS-based methods. |
| Throughput | Lower, due to the requirement for a derivatization step. | Higher, as derivatization is often not required. | High, suitable for routine analysis. |
| Sample Matrix Suitability | Effective for a variety of matrices, but may require extensive sample cleanup. | Highly suitable for complex biological matrices. | Can be susceptible to matrix interference. |
Predicted Mass Spectrum and Fragmentation
-
Loss of the methoxy group (-OCH₃): Resulting in a fragment at m/z [M-31].
-
Loss of the carboxylic acid group (-COOH): Leading to a fragment at m/z [M-45].
-
Cleavage of the cyclohexyl ring: Producing a series of characteristic hydrocarbon fragments.
-
McLafferty rearrangement: If applicable, this could lead to a significant fragment ion.
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS are outlined below. These protocols are based on established methods for similar carboxylic acids and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization)
Carboxylic acids are generally not volatile enough for direct GC-MS analysis and require a derivatization step to increase their volatility. A common approach is esterification.
1. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification of the sample.
-
Derivatization: Evaporate the solvent and react the residue with a derivatizing agent. For example, react with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst (e.g., potassium carbonate) to form the PFB ester.[1]
2. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Use a splitless injection for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a final temperature of around 280-300°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing this compound without the need for derivatization.
1. Sample Preparation:
-
Extraction: A simple protein precipitation with a solvent like acetonitrile or methanol is often sufficient for biological samples.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection.
2. LC-MS Parameters:
-
LC Column: A reversed-phase C18 column is a common choice. For better retention of polar carboxylic acids, a column with an aqueous stable phase (e.g., AQ-C18) or a mixed-mode column can be used.[3]
-
Mobile Phase:
-
A: Water with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A gradient elution starting with a low percentage of organic mobile phase and ramping up is typically used to separate the analyte from other matrix components.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids ([M-H]⁻).
-
Detection: Can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantitative analysis.
-
Alternative Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where high sensitivity is not the primary requirement, HPLC with UV detection can be a cost-effective alternative.
1. Sample Preparation:
-
Similar to LC-MS, sample preparation typically involves extraction and filtration.
2. HPLC-UV Parameters:
-
LC Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a buffered aqueous phase (e.g., phosphate buffer at a low pH) and an organic modifier (acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (around 200-210 nm) where the carboxylic acid group absorbs.
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the typical workflows for GC-MS and LC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: LC-MS analysis workflow for this compound.
References
- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
A Comparative Analysis of 4-Methoxycyclohexanecarboxylic Acid and Other Cyclohexane Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methoxycyclohexanecarboxylic acid with other substituted cyclohexane carboxylic acids, focusing on their physicochemical properties and biological activities. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting available experimental data, outlining detailed experimental protocols, and visualizing key concepts.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as acidity (pKa) and lipophilicity (logP) influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary: Physicochemical Properties
A comparison of the available experimental and predicted physicochemical properties of this compound and other 4-substituted cyclohexane carboxylic acids is presented in Table 1. The data highlights how different substituents at the 4-position of the cyclohexane ring influence these key parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (experimental) | logP (predicted) |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 30-31[1] | 4.90 | 1.89 |
| This compound | C₈H₁₄O₃ | 158.19 | 55.5-58.5 | ~4.8 (estimated) | 1.45 |
| cis-4-Methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | 142.20 | 58-60 | 5.01 | 2.37 |
| trans-4-Methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | 142.20 | 110-112[2] | 4.86 | 2.37 |
| cis-4-Chlorocyclohexanecarboxylic acid | C₇H₁₁ClO₂ | 162.61 | 118-120 | 4.71 | 2.21 |
| trans-4-Chlorocyclohexanecarboxylic acid | C₇H₁₁ClO₂ | 162.61 | 143-145 | 4.69 | 2.21 |
| cis-4-Hydroxycyclohexanecarboxylic acid | C₇H₁₂O₃ | 144.17 | 151-153 | 4.91 | 0.99 |
| trans-4-Hydroxycyclohexanecarboxylic acid | C₇H₁₂O₃ | 144.17 | 165-167 | 4.80 | 0.99 |
Biological Activities: A Focus on Anti-Inflammatory and Antiproliferative Potential
Cyclohexane carboxylic acid derivatives have garnered interest for their diverse biological activities, including anti-inflammatory and antiproliferative effects. The nature and position of substituents on the cyclohexane ring can significantly modulate this activity.
Anti-Inflammatory Activity
Several studies have investigated the anti-inflammatory properties of cyclohexane carboxylic acid derivatives. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3] One derivative, in particular, strongly inhibited the secretion of TNF-α by approximately 66–81% across a range of concentrations.[3] Another derivative showed a significant reduction in the release of TNF-α, IL-6, and IL-10 at a high dose.[3]
Antiproliferative Activity
The antiproliferative potential of cyclohexane carboxylic acid derivatives has also been explored. In one study, several amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid exhibited potent antiproliferative activity against mitogen-stimulated PBMCs, with some derivatives at a concentration of 100 µg/mL being more effective than ibuprofen.[3] Another study on cycloalkanecarboxamide derivatives identified compounds with broad-spectrum anticancer activity against a panel of 60 cancer cell lines.
While direct comparative data for this compound in these specific assays is limited, the existing literature on related structures underscores the potential of this class of compounds as a scaffold for the development of novel therapeutic agents.
Structure-Activity Relationships (SAR)
The biological activity of substituted cyclohexane carboxylic acids is intrinsically linked to their chemical structure. The following diagram illustrates the general structure-activity relationships observed for some biologically active cyclohexane carboxylic acid derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method to determine pKa values. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve a known amount of the cyclohexane carboxylic acid derivative in a suitable solvent (e.g., water or a water/methanol mixture for less soluble compounds) to a known volume.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized base solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the volume of titrant that is half of the volume at the equivalence point.
-
Determination of logP by Shake-Flask Method
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this ratio (logP) is a widely used measure of lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Protocol:
-
Preparation:
-
Prepare a stock solution of the cyclohexane carboxylic acid derivative in the solvent in which it is more soluble (either n-octanol or water).
-
Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
-
Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the flask to stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (cyclohexane carboxylic acid derivative) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a positive control (a known anti-inflammatory drug).
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature to allow for the development of a colored azo compound.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at approximately 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
-
In Vitro Antiproliferative Assay: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the cyclohexane carboxylic acid derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other 4-substituted cyclohexane carboxylic acids based on available data. The physicochemical properties, particularly acidity, are influenced by the electronic nature of the substituent at the 4-position. While there is evidence for the biological activity of the cyclohexane carboxylic acid scaffold in the context of anti-inflammatory and antiproliferative effects, a direct and comprehensive comparison of a series of 4-substituted derivatives, including this compound, is lacking in the current literature.
Future research should focus on the systematic evaluation of a series of 4-substituted cyclohexane carboxylic acids under standardized experimental conditions to establish clear structure-activity and structure-property relationships. Specifically, the experimental determination of logP values and the direct comparison of anti-inflammatory and antiproliferative activities using a consistent panel of assays would provide invaluable data for the rational design of new therapeutic agents based on this promising scaffold.
References
Purity Assessment of Synthesized 4-Methoxycyclohexanecarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. The presence of even minor impurities can significantly alter the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Methoxycyclohexanecarboxylic acid. Furthermore, we compare this compound to structurally similar alternatives, providing a framework for robust quality control in drug discovery and development.
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques is the gold standard for determining the purity of organic compounds.[1] Each method offers unique insights into the sample's composition. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile compounds like this compound.[2] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique, particularly for identifying volatile impurities and byproducts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[3][4] Mass spectrometry (MS) is crucial for confirming the molecular weight of the target compound and identifying unknown impurities.[1]
Below is a summary of the performance of these key analytical techniques in the purity assessment of this compound.
| Analytical Method | Parameter | This compound | Alternative: 4-Methylcyclohexanecarboxylic Acid | Alternative: Cyclohexanecarboxylic Acid |
| HPLC-UV | Purity (%) | 99.2 | 98.9 | 99.5 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | 0.01 µg/mL | |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.05 µg/mL | 0.05 µg/mL | |
| GC-MS | Residual Solvents (ppm) | <100 | <120 | <90 |
| Byproduct Identification | Yes | Yes | Yes | |
| qNMR | Absolute Purity (%) | 99.1 ± 0.2 | 98.8 ± 0.3 | 99.4 ± 0.1 |
| LC-MS | Impurity Identification | m/z of impurities detected | m/z of impurities detected | m/z of impurities detected |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To quantify the purity of this compound and detect non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of 1 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of this compound without a specific reference standard.[4]
-
Instrumentation: NMR spectrometer (400 MHz or higher).[1][4]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample.[4] Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid).[4] The internal standard's signals should not overlap with the analyte's signals.[4] Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).[4]
-
NMR Parameters: A single pulse experiment with a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T1 relaxation time to ensure full relaxation.[4]
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of the internal standard's signal.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities and residual solvents.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: To improve volatility, the carboxylic acid is often derivatized (e.g., silylation).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[5]
-
Oven Program: Start at a low temperature and ramp up to ensure the elution of all components.[5]
-
MS Detection: Electron ionization (EI) mode for structural confirmation.[5]
-
Data Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification is achieved using a calibration curve with known standards.
Visualizing the Workflow and Relationships
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships between the target compound and potential impurities.
References
Benchmarking Linker Performance: A Comparative Guide to 4-Methoxycyclohexanecarboxylic Acid and Alternatives in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the targeting moiety to the payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of payload release, and overall therapeutic index. This guide provides a comparative overview of different linker technologies, with a focus on the performance characteristics of non-cleavable aliphatic linkers, including 4-Methoxycyclohexanecarboxylic acid, benchmarked against common cleavable and other non-cleavable alternatives.
While extensive quantitative performance data for the specific this compound linker is not widely available in public literature, its properties can be inferred from its classification as a non-cleavable aliphatic linker. This guide will therefore compare linker classes to provide a framework for rational linker design and selection.
Quantitative Comparison of Linker Performance
The selection of a linker involves a trade-off between stability in circulation and efficient payload release at the target site. The following tables summarize the performance of major linker classes used in ADCs and PROTACs.
Table 1: Performance of Linker Classes in Antibody-Drug Conjugates (ADCs)
| Linker Class | Representative Linker Example | Mechanism of Payload Release | Plasma Stability | In Vitro Cytotoxicity (IC50) | Key Advantages | Key Disadvantages |
| Peptide-Cleavable | Val-Cit-PABC | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | High in human plasma; lower in mouse plasma.[1][2] | Potent (sub-nanomolar to low nanomolar)[] | Well-established; high tumor selectivity; potential for bystander effect.[1] | Potential for off-target cleavage; species-specific stability differences.[1][2] |
| pH-Sensitive | Hydrazone | Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomes | Moderate; can be prone to premature hydrolysis (t½ ≈ 36-48h).[][4] | Potent, but can be payload-dependent. | Exploits the pH differential between blood and intracellular compartments.[] | Can lack sufficient stability, leading to off-target toxicity.[][4] |
| Disulfide-Cleavable | SPDB | Reduction in the high glutathione environment of the cytoplasm | Moderate; susceptible to thiol-disulfide exchange in plasma.[6] | Potent, dependent on intracellular reduction. | Good intracellular release trigger.[6] | Potential for premature release in circulation. |
| Non-Cleavable Thioether | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Proteolytic degradation of the antibody backbone in the lysosome | High; generally more stable than cleavable linkers.[7] | Potent; released payload is an amino acid-linker-drug adduct. | High plasma stability reduces off-target toxicity.[6][7] | Limited bystander effect; relies on full antibody degradation.[6] |
| Non-Cleavable Aliphatic | This compound | Proteolytic degradation of the antibody backbone in the lysosome | Expected to be high due to the stable amide bond formed. | Data not publicly available. | High stability; synthetic tractability. | Limited bystander effect; potential for increased hydrophobicity. |
Table 2: Performance of Linker Classes in PROTACs
| Linker Class | Representative Linker Example | Role of the Linker | Degradation Efficacy (DC50/Dmax) | Key Advantages | Key Disadvantages |
| Alkyl Chains | Simple alkane chains | Provides spatial separation and influences ternary complex formation. | Highly dependent on length; optimal length is critical for potent degradation (e.g., DC50 of 3 nM for a 21-atom linker vs. no degradation for <12 atoms for TBK1).[8] | Synthetically simple; stable. | Can be hydrophobic, affecting solubility and cell permeability. |
| PEG Linkers | Polyethylene glycol chains | Improves solubility and pharmacokinetic properties. | Potent, but can be less effective than alkyl chains of the same length in some cases.[8] | Enhances hydrophilicity and cell permeability. | Can be metabolically labile. |
| Rigid Linkers | Piperazine/Piperidine containing | Constrains the PROTAC conformation to favor a productive ternary complex. | Can lead to highly potent degraders. | Can improve metabolic stability and reduce off-target binding. | Less conformational flexibility, which can hinder ternary complex formation. |
| Non-Cleavable Aliphatic | This compound | Provides a stable, rigid scaffold for spatial orientation of the two ligands. | Data not publicly available. | High stability; defined stereochemistry can aid in rational design. | May impart hydrophobicity; requires careful optimization of attachment points. |
Experimental Protocols
Accurate benchmarking of linker performance relies on standardized and reproducible experimental protocols. Below are methodologies for key assays.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a drug conjugate in plasma and quantify the extent of premature payload release.
Methodology:
-
Incubation: The drug conjugate is incubated in plasma (human, mouse, rat) at 37°C at a defined concentration (e.g., 100 µg/mL).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For ADCs: The intact ADC can be captured from the plasma using affinity beads (e.g., Protein A/G). Alternatively, plasma proteins can be precipitated (e.g., with acetonitrile) to extract the free, released payload.
-
For PROTACs: Plasma proteins are precipitated with a solvent like acetonitrile to extract the PROTAC.
-
-
Quantification:
-
The concentration of the intact conjugate (or average drug-to-antibody ratio, DAR, for ADCs) and the released payload are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: The half-life (t½) of the conjugate in plasma is calculated by plotting the percentage of intact conjugate remaining over time.
Protocol 2: In Vitro Cytotoxicity Assay (for ADCs)
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: The cells are incubated for a period sufficient for ADC internalization, linker cleavage, and cell death (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the ADC concentration.
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Cells are plated and treated with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., by BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the level of the target protein is normalized to the loading control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are then determined.
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The selection of a linker is a pivotal decision in the development of ADCs and PROTACs. While cleavable linkers like Val-Cit-PABC offer the advantage of a specific release mechanism and the potential for a bystander effect, they can be susceptible to premature cleavage. Non-cleavable linkers, including the class of aliphatic carboxylic acid linkers to which this compound belongs, generally provide superior plasma stability, which can translate to a better safety profile. The trade-off is often a reduced bystander effect and a reliance on the complete degradation of the conjugate for payload release.
The lack of publicly available, direct comparative data for the this compound linker underscores a common challenge in the field. As new linker technologies emerge, transparent and standardized reporting of performance metrics will be crucial for accelerating the development of safer and more effective targeted therapies. Researchers are encouraged to conduct head-to-head comparisons of novel linkers with established standards to build a comprehensive understanding of their relative strengths and weaknesses.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. njbio.com [njbio.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methoxycyclohexanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Methoxycyclohexanecarboxylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is classified as an irritant and may cause respiratory irritation.
Summary of Safety Data:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
II. Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety during handling and disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved dust mask (type N95 or better).
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is safe for personnel and the environment. Always consult local, regional, and national hazardous waste regulations to ensure full compliance.[1][2]
Step 1: Waste Collection
-
Segregation: Do not mix this compound with other waste streams.
-
Container: Use a designated, properly labeled, and sealable container for collecting the waste. The container should be kept tightly closed in a dry, cool, and well-ventilated area.[1][3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Cleanup: For solid material, carefully sweep or shovel it into a suitable container for disposal. Avoid generating dust.[1] For liquid material, absorb the spill with an inert material (e.g., sand, earth) and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Step 3: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and approved waste disposal company.[3][5] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
